Antirhine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]but-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h2-6,13-14,18,20,22H,1,7-12H2/t13-,14-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMNVEAAYOFGCI-DEYYWGMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936319 | |
| Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16049-28-8 | |
| Record name | (βR,2S,12bS)-β-Ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine-2-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16049-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhazinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016049288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Antirhine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antirhine, a naturally occurring indole (B1671886) alkaloid, has garnered interest within the scientific community for its potential therapeutic applications, notably its analgesic properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. The document is structured to serve as a foundational resource for researchers, scientists, and professionals engaged in drug discovery and development. It consolidates available quantitative data, outlines experimental methodologies for property determination, and visualizes relevant biological pathways and experimental workflows.
Introduction
This compound is a corynanthe-type monoterpenoid indole alkaloid found in various plant species. Its chemical structure, characterized by a complex heterocyclic system, underpins its biological activity. A thorough understanding of its physical and chemical properties is paramount for its isolation, characterization, and development as a potential therapeutic agent. This guide aims to provide a detailed compilation of these properties, drawing from available scientific literature and chemical databases.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing appropriate experimental and formulation strategies.
| Property | Value | Source/Method |
| Molecular Formula | C₁₉H₂₄N₂O | Mass Spectrometry |
| Molecular Weight | 296.41 g/mol | Mass Spectrometry |
| Physical State | Solid | Visual Observation |
| Boiling Point | 488.2 ± 40.0 °C (Predicted) | Computational Prediction[1][2] |
| Solubility | Soluble in Methanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Experimental Observation[1][3] |
| pKa | 14.72 ± 0.10 (Predicted) | Computational Prediction[1] |
| Storage Temperature | -20°C | Supplier Data |
| CAS Number | 16049-28-8 | Chemical Registry |
Experimental Protocols
The determination of the physicochemical properties of a compound like this compound relies on a suite of established analytical techniques. While specific experimental details for this compound are not extensively published, this section outlines the general methodologies employed for alkaloid characterization.
Spectroscopic Analysis
Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.
-
13C NMR: Reveals the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish detailed correlations between protons and carbons, confirming the complex ring structure of this compound.
General Protocol for NMR Analysis of Indole Alkaloids:
-
Dissolve a pure sample of the alkaloid (1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the raw data (Fourier transformation, phasing, baseline correction).
-
Analyze the chemical shifts, coupling constants, and cross-peaks to assign all proton and carbon signals and confirm the structure.
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): Provides information on the molecular weight and fragmentation pattern, which aids in structural elucidation.
-
Electrospray Ionization (ESI-MS): A soft ionization technique often coupled with liquid chromatography (LC-MS) for accurate mass determination and analysis of complex mixtures.
General Protocol for Mass Spectrometric Analysis:
-
Introduce a solution of the sample into the mass spectrometer.
-
For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam.
-
For ESI-MS, the sample solution is sprayed through a charged capillary, creating fine droplets from which ions are desorbed.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
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-
Infrared (IR) Spectroscopy:
-
Identifies the presence of specific functional groups (e.g., O-H, N-H, C=O, C=C) based on their characteristic vibrational frequencies.
General Protocol for FT-IR Analysis:
-
Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent.
-
Place the sample in the path of an infrared beam.
-
Record the spectrum, which shows the absorption of infrared radiation as a function of wavenumber.
-
Crystallography
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in its crystalline state.
General Protocol for X-ray Crystallography:
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Grow single crystals of the compound of sufficient size and quality.
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Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
Process the diffraction data to determine the unit cell dimensions and space group.
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Solve the crystal structure to determine the atomic coordinates and build a 3D model of the molecule.
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Biological Activity and Signaling Pathways
This compound has been reported to exhibit analgesic activity, suggesting its interaction with biological pathways involved in pain perception. While the precise molecular targets and signaling cascades modulated by this compound are still under investigation, its structural similarity to other indole alkaloids suggests potential mechanisms of action.
Potential Analgesic Mechanisms
The analgesic effects of many alkaloids are mediated through their interaction with the central and peripheral nervous systems. Potential pathways for this compound's analgesic activity may include:
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Opioid Receptor Modulation: Many alkaloids exert their analgesic effects by binding to and activating opioid receptors (μ, δ, and κ). This leads to a cascade of intracellular events that ultimately reduce the transmission of pain signals.
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Anti-inflammatory Action: Pain is often associated with inflammation. This compound may possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators like prostaglandins (B1171923) and cytokines.
The following diagram illustrates a generalized signaling pathway for opioid receptor activation, a potential mechanism for this compound's analgesic effect.
References
An In-depth Technical Guide to the Solubility of Antirhine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of antirhine, an indole (B1671886) alkaloid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for its experimental determination. It includes qualitative solubility information, a detailed, generalized experimental protocol for quantitative solubility determination, and a visual representation of this workflow. Additionally, while specific signaling pathways for this compound are not well-documented, a representative signaling pathway commonly modulated by indole alkaloids is presented to fulfill the visualization requirement.
Introduction to this compound
This compound is an indole alkaloid that has been isolated from various plant species. As with many alkaloids, understanding its solubility in common laboratory solvents is a critical first step in preclinical research and drug development. This parameter is essential for designing in vitro assays, developing analytical methods, and creating suitable formulations for further studies.
Qualitative Solubility of this compound
General literature and supplier data indicate that this compound exhibits the following qualitative solubility characteristics:
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Soluble in: Methanol (B129727), Dimethyl Sulfoxide (DMSO).
-
General Alkaloid Solubility: As a general characteristic of alkaloids, this compound is expected to be more soluble in polar organic solvents and acidic aqueous solutions. Its free base form is typically less soluble in neutral water.
Quantitative Solubility Data
Specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively reported in peer-reviewed literature. To facilitate research and development, the following table is provided as a template for researchers to populate with their own experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Water (pH 7.0) | 25 | Shake-Flask with HPLC-UV | ||
| Ethanol | 25 | Shake-Flask with HPLC-UV | ||
| Methanol | 25 | Shake-Flask with HPLC-UV | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask with HPLC-UV | ||
| Dimethylformamide (DMF) | 25 | Shake-Flask with HPLC-UV | ||
| Acetone | 25 | Shake-Flask with HPLC-UV | ||
| Acetonitrile | 25 | Shake-Flask with HPLC-UV | ||
| Dichloromethane | 25 | Shake-Flask with HPLC-UV |
Note: The molecular weight of this compound (C₁₉H₂₄N₂O) is 296.41 g/mol .
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The following protocol describes a standardized and widely accepted method for determining the equilibrium solubility of a compound like this compound.
4.1. Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution becomes saturated and equilibrium is reached. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
4.2. Materials and Equipment
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This compound (solid, high purity)
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Selected solvents (HPLC grade)
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Volumetric flasks, pipettes, and vials
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Analytical balance
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Orbital shaker with temperature control
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE or PVDF)
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HPLC system with a UV detector
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Appropriate HPLC column (e.g., C18)
4.3. Procedure
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Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
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From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.
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-
Sample Preparation for Solubility Determination:
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Add an excess amount of solid this compound to a series of vials, ensuring there is more compound than will dissolve. A general starting point is to add approximately 5-10 mg of this compound to 1-2 mL of each test solvent.
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Seal the vials to prevent solvent evaporation.
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-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.
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-
Separation of Undissolved Solid:
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After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles. Alternatively, centrifuge the samples at high speed and carefully collect the supernatant.
-
-
Quantification by HPLC:
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the prepared calibration standards and the diluted samples into the HPLC system.
-
Analyze the samples and record the peak areas.
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-
Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the final solubility in mg/mL and mol/L.
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Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Representative Signaling Pathway for Indole Alkaloids
While specific signaling pathways directly modulated by this compound are not well-established in the current literature, many indole alkaloids are known to exert their biological effects by interacting with key cellular signaling cascades. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a central role in regulating cell proliferation, differentiation, and survival. The diagram below illustrates a simplified MAPK/ERK pathway, which is a common target for bioactive compounds, including various alkaloids.
This diagram illustrates how external signals, like growth factors, can trigger a cascade of protein phosphorylations that ultimately lead to changes in gene expression and cellular responses. Bioactive molecules, such as certain indole alkaloids, can potentially inhibit components of this pathway (e.g., Raf or MEK), thereby modulating cell behavior. This serves as a hypothetical model for how this compound might exert pharmacological effects.
In-Depth Technical Guide to the Crystal Structure of Antirhine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antirhine is a pentacyclic indole (B1671886) alkaloid that belongs to the Corynanthe class of monoterpenoid indole alkaloids. Its complex molecular architecture, featuring multiple stereocenters, has made it a subject of interest in phytochemical research and synthetic organic chemistry. The precise three-dimensional arrangement of its atoms, determined through X-ray crystallography, is crucial for understanding its chemical reactivity, biological activity, and for guiding the development of potential therapeutic agents. This guide provides a detailed overview of the crystal structure of this compound, including its X-ray crystallography data and the experimental protocols used for its determination.
Crystal Structure and X-ray Crystallography Data of this compound Methiodide
The absolute configuration of this compound was definitively established through X-ray crystallographic analysis of its methiodide derivative. The quaternization of the tertiary nitrogen atom facilitates the formation of high-quality single crystals suitable for diffraction studies.
Crystallographic Data
The following table summarizes the key crystallographic data obtained for this compound methiodide.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 10.34 Å |
| b | 12.65 Å |
| c | 17.01 Å |
| Volume (V) | 2223 ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density (D_c) | 1.45 g/cm³ |
Bond Lengths and Angles
The molecular geometry of this compound is characterized by specific bond lengths and angles that define its rigid pentacyclic framework. The tables below present a selection of key intramolecular distances and angles.
Selected Bond Lengths (Å)
| Bond | Length (Å) |
| N(1)-C(2) | 1.38 |
| N(1)-C(7a) | 1.39 |
| N(4)-C(3) | 1.52 |
| N(4)-C(5) | 1.53 |
| N(4)-C(21) | 1.51 |
| C(15)-C(16) | 1.54 |
| C(16)-O(17) | 1.44 |
Selected Bond Angles (°)
| Angle | Value (°) |
| C(2)-N(1)-C(7a) | 108.9 |
| C(3)-N(4)-C(5) | 111.2 |
| C(3)-N(4)-C(21) | 110.5 |
| C(5)-N(4)-C(21) | 109.8 |
| N(1)-C(2)-C(3) | 124.5 |
| N(4)-C(3)-C(14) | 112.1 |
Experimental Protocols
The determination of the crystal structure of this compound methiodide involves a series of well-defined experimental procedures.
Crystallization
Single crystals of this compound methiodide suitable for X-ray diffraction were grown by slow evaporation from a methanol (B129727) solution. The process involves dissolving the purified this compound methiodide in a minimal amount of hot methanol and allowing the solvent to evaporate slowly at room temperature over several days.
X-ray Data Collection
A suitable single crystal was mounted on a goniometer head and placed in a stream of cold nitrogen gas (100 K) to minimize thermal vibrations and protect the crystal from radiation damage. X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The data collection strategy typically involves a series of ω-scans to cover a significant portion of the reciprocal space.
Structure Solution and Refinement
The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods, which provide an initial electron density map. This map was then interpreted to locate the positions of the non-hydrogen atoms. The structural model was subsequently refined by full-matrix least-squares methods, minimizing the difference between the observed and calculated structure factors. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of a small molecule crystal structure using X-ray crystallography.
Caption: A flowchart illustrating the key stages in the determination of the crystal structure of a small molecule like this compound methiodide.
Mechanism of Action of Antirhine in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antirhine, a monoterpene indole (B1671886) alkaloid isolated from the plant Rhazya stricta, has emerged as a compound of interest in oncology research due to its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in cancer cells. While research specifically on this compound is still in its nascent stages, this document compiles the available data on its cytotoxic activity and outlines the standard experimental protocols and key signaling pathways that are crucial for elucidating its anticancer properties. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating this compound as a potential therapeutic agent.
Introduction
Natural products have historically been a rich source of novel anticancer agents. Monoterpene indole alkaloids, a diverse class of phytochemicals, have demonstrated a wide range of biological activities, including potent antitumor effects. This compound, isolated from the medicinal plant Rhazya stricta, is one such compound that has shown promise in preliminary studies. Understanding its precise mechanism of action is paramount for its potential development as a clinical candidate. This guide will delve into the known cytotoxic effects of this compound and provide a framework for future research by detailing relevant experimental methodologies and key signaling pathways implicated in cancer progression.
Cytotoxic Activity of this compound
The primary evidence for the anticancer potential of this compound stems from in vitro cytotoxicity assays. These assays are fundamental in determining the concentration at which a compound inhibits cancer cell proliferation.
Quantitative Data on Cytotoxicity
A study by Al-Taweel et al. (2022) investigated the cytotoxic effects of this compound and several other monoterpene indole alkaloids isolated from Rhazya stricta against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined using the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 23.2 ± 1.68 | |
| MCF-7 | Breast Cancer | Similar to compound 6 (20-epi-sitsirikine) | |
| HepG2 | Liver Cancer | Cytotoxic |
Note: The study by Al-Taweel et al. (2022) indicated that this compound (compound 7 ) showed a similar cytotoxic effect against MCF-7 cells as compound 6 (20-epi-sitsirikine) and also exhibited cytotoxicity against HepG2 cells, though a specific IC50 value was not provided for these two cell lines in the publication.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
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Cancer cell lines (e.g., HeLa, MCF-7, HepG2)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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This compound (dissolved in a suitable solvent, e.g., DMSO)
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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96-well plates
-
Microplate reader
Procedure:
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Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
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Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
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MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. Investigating whether this compound induces apoptosis is a critical step in understanding its mechanism of action.
General Apoptotic Signaling Pathway
Apoptosis is primarily regulated by two interconnected pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic process. Key proteins involved include the Bcl-2 family (which includes pro-apoptotic members like Bax and Bak, and anti-apoptotic members like Bcl-2 and Bcl-xL) and caspases (initiator caspases like caspase-8 and -9, and effector caspases like caspase-3).
Figure 1: A simplified diagram of the extrinsic and intrinsic apoptotic signaling pathways.
Experimental Protocol: Annexin V/PI Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS, and when conjugated to a fluorochrome, it can identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
Cell Cycle Analysis
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.
The Cell Cycle
The cell cycle is a series of events that takes place in a cell as it grows and divides. It consists of four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Checkpoints between these phases ensure the fidelity of cell division. Arrest at these checkpoints can be a key mechanism of anticancer drug action.
Unveiling the Pro-Apoptotic Potential of Antirhine and Related Alkaloids from Rhazya stricta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anti-cancer agents has led to a significant focus on natural products, with plant-derived alkaloids emerging as a promising source of therapeutic leads. Among these, monoterpene indole (B1671886) alkaloids from the plant Rhazya stricta have garnered attention for their cytotoxic effects on various cancer cell lines. This technical guide delves into the in vitro apoptotic pathways induced by antirhine and its related alkaloids, providing a comprehensive overview of the current understanding of their mechanisms of action. While detailed studies on the specific apoptotic pathways of this compound are still emerging, research on the crude alkaloid extract of Rhazya stricta (CAERS) and other isolated alkaloids from this plant, such as rhazyaminine, offers significant insights into the potential mechanisms. Evidence strongly suggests that these compounds trigger apoptosis primarily through the intrinsic, or mitochondrial, pathway.
This document serves as a resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental protocols for assessing apoptosis, and visualizing the proposed signaling cascades.
Quantitative Data on Cytotoxicity and Apoptosis
The following tables summarize the cytotoxic and pro-apoptotic effects of alkaloids isolated from Rhazya stricta and its crude extract on various human cancer cell lines.
Table 1: Cytotoxicity (IC50 Values) of Rhazya stricta Alkaloids
| Compound/Extract | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa | 23.2 ± 1.68 | [1] |
| Razyzmide | MCF-7 | 5.1 ± 0.10 | [1] |
| Razyzmide | HepG2 | 5.1 ± 0.28 | [1] |
| Razyzmide | HeLa | 3.1 ± 0.17 | [1] |
| epi-Rhazyaminine | HeLa | 23.4 ± 2.07 | [1] |
| 20-epi-Sitsirikine | HeLa | 12.4 ± 1.51 | |
| Crude Alkaloid Extract (CAERS) | PANC-1 | 78.77 µg/mL | |
| Crude Alkaloid Extract (CAERS) | AsPC-1 | 41.4 µg/mL |
Table 2: Apoptosis Induction by Rhazya stricta Alkaloids
| Compound/Extract | Cell Line | Treatment Concentration | % Apoptotic Cells | Reference |
| Razyzmide | MCF-7 | Not Specified | 31.4 ± 0.2 | |
| Razyzmide | HepG2 | Not Specified | 29.2 ± 0.5 | |
| Razyzmide | HeLa | Not Specified | 34.9 ± 0.6 |
Signaling Pathways
The primary mechanism of apoptosis induction by the crude alkaloid extract of Rhazya stricta (CAERS) appears to be the mitochondria-mediated intrinsic pathway. This pathway is characterized by a series of intracellular events that converge on the mitochondria to release pro-apoptotic factors. The proposed signaling cascade is as follows:
-
Induction of Apoptotic Stimulus: Treatment with CAERS initiates cellular stress.
-
Regulation of Bcl-2 Family Proteins: An increase in the Bax/Bcl-2 ratio is observed. Bax, a pro-apoptotic protein, is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.
-
Executioner Caspase Activation: Caspase-9 then activates executioner caspases, such as caspase-3.
-
Cleavage of Cellular Substrates: Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose)-polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Furthermore, studies on rhazyaminine, another alkaloid from R. stricta, have shown that it downregulates the anti-apoptotic gene Bcl-2, further supporting the involvement of the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptotic pathway induced by R. stricta alkaloids.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess this compound-induced apoptosis in vitro.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2, HeLa) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Trypsinize the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 0.5 mL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Caption: General experimental workflow for in vitro analysis of this compound-induced apoptosis.
Conclusion and Future Directions
The available evidence strongly suggests that alkaloids from Rhazya stricta, including potentially this compound, induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This is supported by data showing alterations in the Bax/Bcl-2 ratio, cytochrome c release, and activation of caspases. However, to fully elucidate the specific role and detailed mechanism of this compound, further research is warranted. Future studies should focus on:
-
Detailed pathway analysis of pure this compound: Investigating the effects of isolated this compound on a wider range of apoptotic and cell survival signaling pathways (e.g., extrinsic pathway, PI3K/Akt, MAPK pathways).
-
In vivo studies: Validating the in vitro findings in animal models to assess the therapeutic potential and safety profile of this compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing this compound analogs to identify more potent and selective anti-cancer agents.
This technical guide provides a foundational understanding of the pro-apoptotic potential of this compound and related alkaloids, offering a valuable resource for the continued development of these natural compounds as novel cancer therapeutics.
References
The Effect of Antirhine on Cell Cycle Progression in Tumor Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antirhine is a monoterpene indole (B1671886) alkaloid isolated from the medicinal plant Rhazya stricta. This plant has a long history in traditional medicine and is known to be a rich source of alkaloids with various pharmacological activities, including potential anticancer properties. The effect of plant extracts and isolated compounds on the cell cycle of tumor cells is a key area of cancer research. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the effects of this compound and related compounds from Rhazya stricta on the cell cycle progression of tumor cell lines. Due to the nascent stage of research on pure this compound, this guide synthesizes findings from studies on crude extracts of Rhazya stricta and other closely related alkaloids isolated from the same plant to infer the potential mechanisms of this compound.
Quantitative Data on Cell Cycle Effects
Direct quantitative data on the effect of pure this compound on cell cycle distribution in tumor cell lines is not yet available in the scientific literature. However, studies on crude alkaloid extracts of Rhazya stricta and other isolated alkaloids from this plant provide valuable insights into its potential to modulate the cell cycle.
| Compound/Extract | Cell Line | Concentration | Treatment Duration | Effect on Cell Cycle | Reference |
| Ethanol (B145695) Extract of Rhazya stricta Leaves | HepG2 (Hepatocellular Carcinoma) | Not Specified | 12 & 48 hours | G2/M phase arrest | [1] |
| 24 hours | G1/S phase restriction | [1] | |||
| Crude Alkaloid Extract of Rhazya stricta (CAERS) | A549 (Non-small cell lung cancer) | Not Specified | 24 hours | Downregulation of Cyclin D1 and c-Myc mRNA | [2] |
| Razyamide (an alkaloid from Rhazya stricta) | MCF-7 (Breast Adenocarcinoma) | IC50 | 48 hours | G1 phase arrest (25.7% increase) | [1] |
| HepG2 (Hepatocellular Carcinoma) | IC50 | 48 hours | G1 phase arrest (40.5% increase) and G2/M phase decrease (59.2%) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effect of a compound like this compound on cell cycle progression.
Cell Culture and Treatment
-
Cell Lines: Human tumor cell lines (e.g., MCF-7, HepG2, A549) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Cells are seeded in culture plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Cells are incubated for specified time points (e.g., 12, 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry
-
Principle: This method quantifies the DNA content of individual cells to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Fixation: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.
-
Analysis: The DNA content is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell. The data is then analyzed using appropriate software to generate a histogram representing the distribution of cells in the different cell cycle phases.
-
Western Blot Analysis of Cell Cycle Regulatory Proteins
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation (e.g., cyclins, CDKs, p53, p21).
-
Procedure:
-
Protein Extraction: After treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-Cyclin D1, anti-c-Myc, anti-p21, anti-p53, anti-β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: General overview of the G1/S cell cycle checkpoint regulation.
Caption: Hypothesized mechanism of cell cycle arrest by Rhazya stricta alkaloids.
Experimental Workflow
Caption: Workflow for investigating the effect of this compound on the cell cycle.
Conclusion
The available evidence suggests that alkaloids from Rhazya stricta, the plant source of this compound, possess the ability to modulate the cell cycle in tumor cell lines, leading to cell cycle arrest at the G1/S and G2/M checkpoints. The downregulation of key cell cycle regulatory proteins such as Cyclin D1 and c-Myc by a crude alkaloid extract of R. stricta points towards a potential mechanism of action. However, it is crucial to emphasize that research on the specific effects of purified this compound on cell cycle progression is still lacking.
Future studies should focus on elucidating the precise role of this compound in the observed cell cycle effects of Rhazya stricta extracts. This would involve performing detailed cell cycle analysis and investigating the impact on a wider range of cell cycle regulatory proteins using purified this compound. Such research will be instrumental in determining the potential of this compound as a novel anticancer agent.
References
- 1. Monoterpene Indole Alkaloids from the Aerial Parts of Rhazya stricta Induce Cytotoxicity and Apoptosis in Human Adenocarcinoma Cells [mdpi.com]
- 2. Crude alkaloid extract of Rhazya stricta inhibits cell growth and sensitizes human lung cancer cells to cisplatin through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Modulation of Signal Transduction Pathways by Antirhine and Related Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antirhine is a monoterpene indole (B1671886) alkaloid with potential therapeutic applications. While a distinct "this compound signal transduction pathway" is not formally recognized in current literature, the biological activities of this compound and structurally related alkaloids can be understood through their modulation of pivotal, well-established intracellular signaling cascades. This technical guide delineates the putative mechanisms by which this compound may influence cellular function by targeting key pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt. This document provides a comprehensive overview of these pathways, quantitative data from related compounds, detailed experimental protocols for assessing pathway modulation, and visualizations to facilitate understanding.
Introduction to this compound and its Putative Signaling Targets
This compound is a naturally occurring tetracyclic indole alkaloid found in plants of the Apocynaceae and Rubiaceae families.[1] Like other monoterpene indole alkaloids, it is investigated for a range of pharmacological activities. Its biological effects are likely mediated through the modulation of complex intracellular signaling networks that are central to inflammation, cell proliferation, survival, and apoptosis.
Structurally similar oxindole (B195798) alkaloids, such as Rhynchophylline and Isorhynchophylline, have been shown to exert anti-inflammatory and neuroprotective effects by inhibiting key signaling pathways.[2][3][4][5] For instance, Rhynchophylline is known to suppress the activation of NF-κB and inhibit the phosphorylation of ERK and p38 MAPKs. Based on these precedents, this guide will focus on the NF-κB, MAPK, and PI3K/Akt pathways as the most probable targets for modulation by this compound.
Below are the chemical structures of this compound and its related analogs, Rhynchophylline and Isorhynchophylline.
| Compound | Chemical Structure |
| This compound | |
| Rhynchophylline | |
| Isorhynchophylline |
Core Signaling Pathways and Putative Modulation
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. The freed NF-κB dimer then translocates to the nucleus to activate the transcription of target genes. Related alkaloids have been shown to inhibit NF-κB activation.
Caption: Putative inhibition of the canonical NF-κB signaling pathway by this compound.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a three-tiered kinase system (MAP3K -> MAP2K -> MAPK) that translates extracellular stimuli into cellular responses such as proliferation, differentiation, and apoptosis. Key MAPK families include ERK, JNK, and p38. Dysregulation of these pathways is common in cancer and inflammatory diseases. Indole alkaloids have been reported to inhibit the phosphorylation of ERK and p38, thereby suppressing downstream events.
References
Key Enzymes in the Biosynthesis of Antirhine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antirhine is a monoterpenoid indole (B1671886) alkaloid (MIA), a class of natural products exhibiting a wide range of pharmacological activities. The intricate biosynthetic pathway of this compound, originating from the central precursor strictosidine (B192452), involves a series of enzymatic transformations. This technical guide provides a comprehensive overview of the key enzymes involved in this pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the biochemical processes to aid researchers in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.
The biosynthesis of this compound begins with the formation of strictosidine, the universal precursor to all MIAs. This is followed by deglycosylation and a subsequent reduction of the reactive intermediate, the strictosidine aglycone. While the initial steps are well-characterized, the precise enzymatic conversion of the strictosidine aglycone to this compound is an area of ongoing research. This guide focuses on the established and putative enzymes in this critical pathway.
Core Enzymes and Biosynthetic Pathway
The biosynthesis of this compound can be broadly divided into two major stages: the formation of strictosidine and its conversion to the this compound scaffold.
Strictosidine Synthase (STR)
Strictosidine synthase (EC 4.3.3.2) catalyzes the crucial Pictet-Spengler condensation of tryptamine (B22526) and secologanin (B1681713) to form 3-α(S)-strictosidine.[1][2] This stereospecific reaction is the committed step in the biosynthesis of thousands of indole alkaloids.[1]
Strictosidine β-D-Glucosidase (SGD)
Strictosidine β-D-glucosidase (EC 3.2.1.105) is responsible for the hydrolysis of the glucose moiety from strictosidine, yielding the highly reactive strictosidine aglycone.[3][4] This intermediate is unstable and serves as a branch point for the synthesis of a vast array of MIA skeletons.
Reductases Acting on Strictosidine Aglycone
The conversion of the reactive strictosidine aglycone into stable alkaloid structures is primarily carried out by NADPH-dependent medium-chain dehydrogenase/reductases (MDRs). While a specific "this compound synthase" has not been definitively identified, enzymes such as Tetrahydroalstonine (B1682762) Synthase and Heteroyohimbine Synthase are known to reduce the strictosidine aglycone to various heteroyohimbine alkaloids, a class to which this compound is structurally related. It is plausible that this compound is a product of one of these enzymes or a yet-to-be-characterized reductase with similar activity.
-
Tetrahydroalstonine Synthase (THAS): This enzyme catalyzes the formation of the heteroyohimbine alkaloid tetrahydroalstonine from the strictosidine aglycone.
-
Heteroyohimbine Synthase (HYS): HYS is another MDR that acts on the strictosidine aglycone, producing a mixture of heteroyohimbine diastereomers, including ajmalicine (B1678821) and tetrahydroalstonine.
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway. It is important to note that obtaining precise kinetic constants for enzymes acting on the unstable strictosidine aglycone can be challenging.
| Enzyme | Source Organism | Substrate(s) | Km (mM) | Vmax or kcat | Optimal pH | Reference(s) |
| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 2.3 | - | 6.8 | |
| Secologanin | 3.4 | - | 6.8 | |||
| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 0.009 | 300-400 nkat/mg | - | |
| Tetrahydroalstonine Synthase 1 (THAS1) | Catharanthus roseus | Strictosidine aglycone | - | 1.518 ± 0.059 s-1 | - | |
| Tetrahydroalstonine Synthase 2 (THAS2) | Catharanthus roseus | Strictosidine aglycone | - | 0.033 ± 0.001 s-1 | - |
Note: '-' indicates data not available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Heterologous Expression and Purification of MDRs (e.g., THAS, HYS)
This protocol is adapted from methods used for the expression and purification of plant-derived MDRs.
-
Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the target MDR and clone it into an appropriate expression vector (e.g., pET-28a) with an N-terminal His6-tag.
-
Expression in E. coli: Transform the expression construct into E. coli BL21(DE3) cells. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue cultivation at 18°C for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Wash the column extensively and elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
In Vitro Enzyme Assay for THAS and HYS
This assay is designed to determine the activity and product profile of reductases acting on the strictosidine aglycone.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.0)
-
5 mM NADPH
-
Strictosidine (to be converted in situ to the aglycone)
-
Purified Strictosidine β-D-Glucosidase (SGD)
-
-
Initiation of Aglycone Formation: Incubate the mixture at 30°C for 10 minutes to allow for the enzymatic conversion of strictosidine to the strictosidine aglycone.
-
Initiation of Reductase Reaction: Add the purified MDR enzyme (e.g., THAS or HYS) to the reaction mixture to a final concentration of 1 µM.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet any precipitate. Dilute the supernatant with an appropriate solvent (e.g., water with 0.1% formic acid) before analysis.
LC-MS Analysis of Heteroyohimbine Alkaloids
This method allows for the separation and identification of the various stereoisomers of heteroyohimbine alkaloids produced in the enzyme assays.
-
Instrumentation: Use a high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Chromatographic Column: Employ a C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 × 50 mm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: Develop a suitable gradient to separate the alkaloids of interest. A typical gradient might be a linear increase from 5% to 65% Solvent B over 15-20 minutes.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification. For heteroyohimbine alkaloids, a common MRM transition is m/z 353 -> 144.
-
-
Data Analysis: Identify and quantify the alkaloids by comparing their retention times and mass spectra with those of authentic standards.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathway of this compound and a typical experimental workflow for enzyme characterization.
Caption: Biosynthetic pathway of this compound from primary precursors.
Caption: Experimental workflow for characterizing a putative this compound biosynthesis enzyme.
Conclusion
The biosynthesis of this compound is a fascinating example of the complex chemical transformations that occur in medicinal plants. While the initial steps involving Strictosidine Synthase and Strictosidine β-D-Glucosidase are well-established, the final reductive step to yield this compound remains an active area of investigation. The medium-chain dehydrogenase/reductases, such as THAS and HYS, represent promising candidates for this crucial conversion. The data and protocols presented in this guide provide a solid foundation for researchers to further elucidate this pathway, potentially leading to the discovery of novel biocatalysts and the development of metabolic engineering strategies for the sustainable production of this compound and other valuable monoterpenoid indole alkaloids. Further research focusing on the substrate specificity and product profiles of known MDRs, as well as the exploration of uncharacterized reductases from this compound-producing plants, will be key to fully unraveling this biosynthetic puzzle.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthranilate synthase - Wikipedia [en.wikipedia.org]
- 3. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Diversity of Alkaloids in Catharanthus roseus: Nuclear Localization Suggests Metabolic Channeling in Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Natural sources and isolation of Antirhine
An In-depth Technical Guide to the Natural Sources and Isolation of Antirhine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₂₀H₂₄N₂O) is a pentacyclic monoterpenoid indole (B1671886) alkaloid (MIA) of the Corynanthe type. First identified in the 1960s, it represents a class of natural products with significant structural complexity and potential pharmacological activity. As research into natural product scaffolds for drug discovery continues, a comprehensive understanding of the sources and extraction methodologies for compounds like this compound is essential. This guide provides a detailed overview of the known natural sources of this compound, in-depth protocols for its isolation and purification, and a summary of its biological context, designed for professionals in the fields of phytochemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been isolated from a select number of plant species, primarily within the Rubiaceae (coffee) and Apocynaceae (dogbane) families. The concentration and presence of the alkaloid can vary based on the plant part, geographical location, and even environmental conditions such as drought.[1]
Data Presentation: Known Botanical Sources
The following table summarizes the primary plant species from which this compound and its derivatives have been successfully isolated. Quantitative yield data is sparsely reported in the literature; therefore, this table focuses on the confirmed presence and the plant material used for extraction.
| Plant Species | Family | Plant Part(s) Used | Isolated Alkaloid(s) | Reference(s) |
| Antirhea putaminosa | Rubiaceae | Leaves, Twigs | This compound | [1][2] |
| Rhazya stricta | Apocynaceae | Aerial Parts (Leaves) | This compound | [3][4][5] |
| Lerchea cf. bracteata | Rubiaceae | Aerial Parts | N(b)-methylthis compound | [6] |
Isolation Methodologies
The isolation of this compound follows general principles of alkaloid extraction, which leverage the basicity of the nitrogen atom to separate the target compounds from other plant metabolites. The typical workflow involves solvent extraction, acid-base partitioning, and multiple stages of chromatography for purification.
General Experimental Workflow
A generalized workflow for the isolation of this compound from plant biomass is depicted below. This process is adaptable depending on the starting material and available laboratory equipment.
Caption: General workflow for this compound isolation.
Detailed Experimental Protocol: Isolation from Rhazya stricta
This protocol is a composite method based on procedures described for isolating this compound and other MIAs from Rhazya stricta.[3][4][7]
1. Plant Material Preparation and Extraction:
-
Air-dry the aerial parts (leaves) of Rhazya stricta at room temperature until brittle.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
Macerate the powdered plant material (e.g., 1 kg) with a solvent mixture of chloroform (B151607):ethanol (B145695) (1:2 v/v) at room temperature for 48-72 hours with occasional agitation.
-
Filter the extract through cheesecloth and then filter paper. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a dark brown, gummy residue (the crude extract).
2. Acid-Base Partitioning:
-
Dissolve the crude extract in 2% aqueous hydrochloric acid (HCl).
-
Filter the acidic solution to remove any insoluble non-alkaloidal material.
-
Wash the acidic solution with n-hexane or diethyl ether to remove fats, oils, and chlorophyll. Discard the organic layer.
-
Adjust the pH of the aqueous layer to approximately 9-10 using a concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution. The solution should be kept cool in an ice bath during basification.
-
Extract the now alkaline aqueous solution exhaustively with chloroform (CHCl₃) or dichloromethane (B109758) (DCM) in a separatory funnel.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.
3. Chromatographic Purification:
-
Subject the crude alkaloid fraction to vacuum liquid chromatography (VLC) or conventional column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing polarity with ethyl acetate (B1210297) (EtOAc) and then methanol (B129727) (MeOH). (e.g., Hexane -> Hexane:EtOAc -> EtOAc -> EtOAc:MeOH -> MeOH).
-
Collect fractions (e.g., 20-50 mL each) and monitor them by thin-layer chromatography (TLC) using a mobile phase such as CHCl₃:MeOH (9.5:0.5 v/v). Visualize spots under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent, which gives an orange or brown color with alkaloids.
-
Combine fractions containing the spot corresponding to this compound (based on comparison with a standard or literature Rƒ values).
-
Perform further purification of the combined fractions using preparative TLC (PTLC) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound. One study reported using a PTLC system with CHCl₃:MeOH (9.5:0.5) to purify a fraction containing this compound.[4]
4. Characterization:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR).
Protocol Variation: Isolation from Antirhea putaminosa
An early method highlights a critical step for maximizing yield from A. putaminosa.[1]
-
Extraction: Freshly collected leaf material should be immediately submerged in ethanol on-site. Extraction of dried leaves was reported to give poor yields.[1]
-
Purification: The crude alkaloids obtained after initial processing were dissolved in chloroform and chromatographed on neutral alumina. Elution with chloroform yielded fractions that crystallized upon solvent removal.[1]
Biological Context and Relevant Pathways
While specific signaling pathways directly modulated by this compound are not yet fully elucidated, the compound and extracts containing it have demonstrated biological activity. For instance, this compound was among several MIAs from Rhazya stricta that exhibited cytotoxic effects against various human cancer cell lines, including colon (HCT-116), prostate (PC-3), and hepatocellular carcinoma (HepG2).[4][8] Other studies on R. stricta extracts, which contain this compound, have noted potential antiviral activity.[9]
Biosynthetic Pathway of Monoterpenoid Indole Alkaloids
This compound belongs to the vast family of MIAs, which all originate from a common biosynthetic pathway. This pathway combines precursors from the shikimate pathway (producing tryptophan) and the methylerythritol phosphate (B84403) (MEP) pathway (producing the monoterpene secologanin). The key condensing step involves the enzyme strictosidine (B192452) synthase (STR), which links tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor for all MIAs.[10][11][12] From strictosidine, a series of enzymatic transformations, including deglycosylation, cyclizations, and rearrangements, lead to the various MIA skeletons, including the Corynanthe scaffold of this compound.
Caption: Simplified biosynthesis of monoterpenoid indole alkaloids.
Conclusion
This compound remains a compelling target for natural product research. Its isolation is achievable from specific plant sources like Antirhea putaminosa and Rhazya stricta using established alkaloid extraction and purification protocols. While quantitative data on natural abundance is limited, the detailed methodologies presented here provide a solid foundation for researchers to obtain this compound for further investigation. Future work should focus on elucidating its specific molecular targets and signaling pathways to fully understand its therapeutic potential, particularly in the context of its observed cytotoxic activities. The continued exploration of its biosynthesis may also open avenues for synthetic biology approaches to enhance its production.
References
- 1. connectsci.au [connectsci.au]
- 2. This compound, a new indole alkaloid from Antirhea putaminosa(F.v.Muell.) Bail. - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. Monoterpene Indole Alkaloids from the Aerial Parts of Rhazya stricta Induce Cytotoxicity and Apoptosis in Human Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monoterpene Indole Alkaloids from the Aerial Parts of Rhazya stricta Induce Cytotoxicity and Apoptosis in Human Adenocarcinoma Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of cytotoxicity and antiviral activity of Rhazya stricta Decne leaves extract against influenza A/PR/8/34 (H1N1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 12. Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
The Cytotoxic and Antiproliferative Potential of Antirhine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antirhine, a monoterpene indole (B1671886) alkaloid, has demonstrated notable cytotoxic and antiproliferative activities against various cancer cell lines. This technical guide provides a comprehensive overview of the existing research on this compound's effects, with a focus on quantitative data, experimental methodologies, and the current understanding of its mechanism of action. The information is presented to support further investigation into its potential as a therapeutic agent.
Introduction
Monoterpene indole alkaloids, a diverse class of natural products, are recognized for their wide range of biological activities, including potent anticancer properties.[1] this compound, isolated from plant species such as Rhazya stricta, has emerged as a compound of interest due to its demonstrated cytotoxic effects.[2] This document consolidates the available scientific data on this compound, offering a detailed resource for researchers in oncology and drug discovery.
Quantitative Data: Cytotoxic Activity of this compound
The cytotoxic activity of this compound has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized in the table below. This data provides a clear indication of the compound's potency and selectivity.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Not specified, but showed similar effect to compound 6 (IC50 = 21.1 ± 1.97 µM against HepG2) |
| HepG2 | Hepatocellular Carcinoma | Showed cytotoxicity |
| HeLa | Cervical Adenocarcinoma | 23.2 ± 1.68 |
Data sourced from Al-zuaidy et al., 2022.[2]
Experimental Protocols
The following section details a generalized protocol for assessing the cytotoxic and antiproliferative activity of a compound like this compound, based on standard laboratory practices.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound (or other test compounds)
-
Target cancer cell lines (e.g., MCF-7, HepG2, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve a range of final concentrations to be tested.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for determining cell viability using the MTT assay.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the cytotoxic and antiproliferative effects of this compound are not yet fully elucidated in the scientific literature. While studies on other alkaloids isolated from the same plant source, Rhazya stricta, have shown induction of apoptosis and cell cycle arrest, similar detailed investigations for this compound are not currently available.[2]
It is hypothesized that this compound may share mechanistic similarities with other monoterpene indole alkaloids, which are known to induce apoptosis through various signaling cascades. These often involve the modulation of Bcl-2 family proteins, activation of caspases, and cell cycle arrest at different phases. However, without specific experimental data for this compound, any depiction of its signaling pathway would be speculative.
General Apoptosis Signaling Pathway
For illustrative purposes, a generalized diagram of the intrinsic and extrinsic apoptosis pathways is provided below. Future research is needed to determine which, if any, of these pathways are specifically modulated by this compound.
Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.
Conclusion and Future Directions
The available data indicates that this compound possesses significant cytotoxic and antiproliferative properties against a range of cancer cell lines. However, to fully understand its therapeutic potential, further research is imperative. Key areas for future investigation include:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound is crucial. This includes investigating its effects on apoptosis, cell cycle regulation, and other cellular processes.
-
In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy and safety of this compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective anticancer agents.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, with the ultimate goal of translating the potential of this compound into novel cancer therapies.
References
- 1. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of cytotoxicity and antiviral activity of Rhazya stricta Decne leaves extract against influenza A/PR/8/34 (H1N1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (±)-Antirhine and its Epimers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of the indole (B1671886) alkaloid (±)-antirhine and its epimers. The presented strategy, developed by Cheon and coworkers, offers a divergent approach to this class of natural products, which are of interest for their potential biological activities.
Data Presentation
The following tables summarize the quantitative data for the key steps in the total synthesis of (±)-antirhine and its epimers.
Table 1: Synthesis of Key Intermediates
| Step | Intermediate | Reagents and Conditions | Yield (%) |
| 1 | Aldimine Formation | Ethyl 2-aminocinnamate, 4-bromopyridine-2-carboxaldehyde, CH2Cl2, 25 °C, 1 h | 98 |
| 2 | Imino-Stetter Reaction | Aldimine, KCN, t-BuOH, 80 °C, 12 h | 85 |
| 3 | C-Ring Formation | Indole-3-acetic acid derivative, Tf2O, 2,6-lutidine, CH2Cl2; then NaBH4, MeOH | 75 (over 2 steps) |
| 4 | trans-Selective C-15 Functionalization | Indoloquinolizidinium salt, allyltrimethylsilane, CH2Cl2, -78 to 25 °C | 80 |
Table 2: Divergent Synthesis of (±)-Antirhine and its 20-Epimer
| Step | Product | Reagents and Conditions | Yield (%) |
| 5a | (±)-20-epi-Antirhine Precursor | Key intermediate, LHMDS, THF, -78 °C; then CH2=CHCH2Br | 64 (α-alkylation) |
| 5b | (±)-Antirhine Precursor | Inversion of stereocenter (details in protocol) | - |
| 6a | (±)-20-epi-Antirhine | Deprotection and reduction | 82 |
| 6b | (±)-Antirhine | Deprotection and reduction | 85 |
Table 3: Cytotoxicity Data for Antirhine
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | 93.2 ± 9.73[1] |
| This compound | HepG2 (Liver Cancer) | 21.1 ± 1.97[1] |
| This compound | HeLa (Cervical Cancer) | 23.2 ± 1.68[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the total synthesis of (±)-antirhine and its epimers.
Protocol 1: Cyanide-Catalyzed Imino-Stetter Reaction
-
Aldimine Formation: To a solution of ethyl 2-aminocinnamate (1.0 equiv) in dichloromethane (B109758) (CH2Cl2, 0.2 M) is added 4-bromopyridine-2-carboxaldehyde (1.1 equiv). The reaction mixture is stirred at 25 °C for 1 hour. The solvent is then removed under reduced pressure to yield the crude aldimine, which is used in the next step without further purification.
-
Imino-Stetter Reaction: The crude aldimine is dissolved in tert-butanol (B103910) (t-BuOH, 0.1 M). Potassium cyanide (KCN, 0.2 equiv) is added, and the reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is concentrated. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding indole-3-acetic acid derivative.
Protocol 2: Formation of the Indoloquinolizidinium Intermediate
-
To a solution of the indole-3-acetic acid derivative (1.0 equiv) and 2,6-lutidine (3.0 equiv) in CH2Cl2 (0.1 M) at -78 °C is added trifluoromethanesulfonic anhydride (B1165640) (Tf2O, 1.5 equiv). The reaction mixture is stirred at -78 °C for 30 minutes.
-
The reaction is quenched by the addition of methanol (B129727) (MeOH), and sodium borohydride (B1222165) (NaBH4, 5.0 equiv) is added portion-wise. The mixture is stirred for 1 hour at -78 °C and then warmed to room temperature.
-
The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO3) and extracted with CH2Cl2. The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated. The crude product is purified by flash column chromatography to yield the indoloquinolizidinium salt.
Protocol 3: Divergent Alkylation for Epimer Synthesis
-
For (±)-20-epi-Antirhine: To a solution of the key indoloquinolizidinium intermediate (1.0 equiv) in tetrahydrofuran (B95107) (THF, 0.1 M) at -78 °C is added lithium hexamethyldisilazide (LHMDS, 1.1 equiv as a 1.0 M solution in THF). The mixture is stirred for 1 hour at -78 °C. Allyl bromide (1.5 equiv) is then added, and the reaction is stirred for an additional 2 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride (NH4Cl) and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. Purification by flash column chromatography affords the α-allylated product.
-
For (±)-Antirhine: The synthesis of the β-allylated product to yield (±)-antirhine requires a stereochemical inversion, the specifics of which are detailed in the primary literature.[2][3] This typically involves a multi-step sequence to achieve the desired stereochemistry at the C-20 position.
Protocol 4: Final Deprotection and Reduction
-
The allylated intermediate is subjected to standard deprotection conditions to remove any protecting groups.
-
The ester functionality is then reduced, for example, using lithium aluminum hydride (LiAlH4) in THF at 0 °C to room temperature, to yield the final product, either (±)-antirhine or its 20-epimer. The reaction is carefully quenched with water and aqueous sodium hydroxide, and the product is extracted and purified.
Mandatory Visualization
The following diagrams illustrate the key logical and experimental workflows in the total synthesis of (±)-antirhine and its epimers.
Caption: Overall workflow for the total synthesis of (±)-antirhine and its 20-epimer.
Caption: Logical relationship in the stereodivergent synthesis at the C-20 position.
References
Application Notes & Protocols: Stereoselective Synthesis of Antirhine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of Antirhine alkaloids, focusing on a divergent strategy that allows for the synthesis of (±)-antirhine, (±)-18,19-dihydrothis compound, and their 20-epimers. The core of this methodology is a cyanide-catalyzed imino-Stetter reaction, which efficiently constructs the key indole-3-acetic acid derivative.
Introduction
The this compound alkaloids are a fascinating family of monoterpenoid indole (B1671886) alkaloids characterized by a unique indoloquinolizidine scaffold. Their complex architecture and biological potential have made them attractive targets for synthetic chemists. The protocols outlined below are based on the robust and flexible synthetic strategy developed by Cheon, Cho, Park, and Bae, which provides a unified approach to several members of this alkaloid family.[1][2][3]
Overall Synthetic Strategy
The synthetic approach commences with a cyanide-catalyzed imino-Stetter reaction to form a crucial indole-3-acetic acid derivative. This is followed by the construction of the C ring and a subsequent trans-selective installation of a two-carbon unit at the C-15 position. The final stage of the synthesis involves the stereoselective introduction of substituents at the C-20 position, allowing for the divergent synthesis of various this compound alkaloids.[1][3]
Experimental Protocols
Protocol 1: Synthesis of Indole-3-acetic Acid Derivative (Compound 7)
This protocol details the initial and critical cyanide-catalyzed imino-Stetter reaction.
Reaction Scheme:
-
Step 1: Imine Formation: Ethyl 2-aminocinnamate (Starting Material 1) reacts with 4-bromopyridine-2-carboxaldehyde (Starting Material 2) to form the corresponding aldimine.
-
Step 2: Imino-Stetter Reaction: The aldimine undergoes a cyanide-catalyzed intramolecular cyclization to yield the indole-3-acetic acid derivative.
Detailed Methodology:
-
To a solution of ethyl 2-aminocinnamate (1.0 equiv) and 4-bromopyridine-2-carboxaldehyde (1.2 equiv) in CH2Cl2 (0.2 M) at room temperature, add 4 Å molecular sieves.
-
Stir the mixture for 12 hours.
-
Filter the mixture and concentrate under reduced pressure.
-
Dissolve the crude aldimine in DMF (0.1 M).
-
Add KCN (0.3 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Pour the reaction mixture into saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford compound 7.
Protocol 2: Synthesis of the Key Indoloquinolizidinium Intermediate (Compound 5)
This protocol describes the formation of the tetracyclic core of the this compound alkaloids.
Reaction Scheme:
-
Step 1: Boc Protection: The indole nitrogen of compound 7 is protected with a Boc group.
-
Step 2: Reduction and Cyclization: The ester is reduced, and the resulting alcohol undergoes a cyclization cascade to form the indoloquinolizidinium salt.
-
Step 3: Installation of the C15 Side Chain: A homoallylic alcohol side-chain is introduced at the C-15 position.
Detailed Methodology:
-
Boc Protection: To a solution of compound 7 (1.0 equiv) in CH2Cl2 (0.1 M), add (Boc)2O (1.5 equiv) and DMAP (0.1 equiv) at room temperature. Stir for 2 hours. Purify by flash column chromatography to yield the N-Boc protected intermediate.
-
Reduction and Cyclization: To a solution of the N-Boc protected intermediate (1.0 equiv) in THF (0.1 M) at 0 °C, add LiAlH4 (2.0 equiv) portionwise. Stir for 1 hour at 0 °C, then warm to room temperature and stir for an additional 2 hours. Quench the reaction by the sequential addition of H2O, 15% aqueous NaOH, and H2O. Filter the resulting mixture and concentrate the filtrate. The crude product is then treated with MsCl (1.2 equiv) and Et3N (1.5 equiv) in CH2Cl2 (0.1 M) at 0 °C to form the indoloquinolizidinium salt.
-
C15 Side Chain Installation: The crude indoloquinolizidinium salt is dissolved in THF (0.1 M) and cooled to -78 °C. Allylmagnesium bromide (2.0 equiv, 1.0 M in THF) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous NH4Cl. Extract with ethyl acetate, dry the combined organic layers over Na2SO4, filter, and concentrate. Purify by flash column chromatography to afford compound 5.
Protocol 3: Divergent Synthesis of (±)-Antirhine and (±)-20-epi-Antirhine
This protocol outlines the final stereoselective steps to the target alkaloids.
Reaction Scheme:
-
Step 1: Hydroboration/Oxidation: The terminal alkene of compound 5 is converted to a primary alcohol.
-
Step 2: Sulfonylation and Elimination/Reduction: The alcohol is converted to a sulfonate ester, which then undergoes either elimination to form the vinyl group of this compound or reduction of an intermediate sulfoxide (B87167) to yield 20-epi-antirhine.
Detailed Methodology for (±)-Antirhine:
-
Hydroboration/Oxidation: To a solution of compound 5 (1.0 equiv) in THF (0.1 M) at 0 °C, add 9-BBN-H (1.5 equiv, 0.5 M in THF) dropwise. Stir at room temperature for 4 hours. Cool the reaction to 0 °C and add EtOH, 6 N aqueous NaOH, and 30% aqueous H2O2. Stir at room temperature for 12 hours. Extract with ethyl acetate, dry, and concentrate. Purify by flash column chromatography.
-
Sulfonylation and Elimination: The resulting primary alcohol is converted to the corresponding mesylate, which is then subjected to elimination to furnish (±)-antirhine.
Detailed Methodology for (±)-20-epi-Antirhine:
-
The synthesis of (±)-20-epi-antirhine follows a similar path with a modification in the final steps to control the stereochemistry at the C-20 position, often involving the reduction of a sulfoxide intermediate which proceeds with high stereoselectivity.
Data Presentation
Table 1: Summary of Yields for the Synthesis of this compound Alkaloids
| Compound | Step | Starting Material | Product | Yield (%) |
| 7 | Imino-Stetter Reaction | Ethyl 2-aminocinnamate | Indole-3-acetic acid derivative | 75 |
| 5 | Multistep Sequence | Compound 7 | Indoloquinolizidinium Intermediate | 55 (over 3 steps) |
| (±)-Antirhine | Divergent Endgame | Compound 5 | (±)-Antirhine | 40 (over 2 steps) |
| (±)-20-epi-Antirhine | Divergent Endgame | Compound 5 | (±)-20-epi-Antirhine | 38 (over 2 steps) |
| (±)-18,19-Dihydrothis compound | Divergent Endgame | Compound 5 | (±)-18,19-Dihydrothis compound | 42 (over 2 steps) |
Yields are approximate and based on reported values in the literature.
Mandatory Visualizations
Caption: General workflow for the divergent synthesis of this compound alkaloids.
Caption: Key steps in the cyanide-catalyzed imino-Stetter reaction.
References
Application Note: Purification of Antirhine from Rhazya stricta Extracts
Introduction
Rhazya stricta Decne, a medicinal plant from the Apocynaceae family, is a rich source of monoterpene indole (B1671886) alkaloids, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2][3] One of the notable alkaloids isolated from this plant is antirhine (C₁₉H₂₄N₂O), a compound that has demonstrated analgesic activity.[2][4] The purification of this compound from the complex mixture of alkaloids present in Rhazya stricta extracts is a critical step for its further pharmacological evaluation and potential drug development. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from the aerial parts of Rhazya stricta.
Chemical Structure of this compound
This compound is a corynanthe-type alkaloid with the following molecular structure:
-
Molecular Formula: C₁₉H₂₄N₂O
-
Molecular Weight: 296.4 g/mol
Experimental Protocols
1. Preparation of Plant Material
Fresh aerial parts of Rhazya stricta are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.
2. Extraction of Crude Alkaloids
This protocol outlines a common method for the initial extraction of the total alkaloid content from the prepared plant material.
-
Materials:
-
Powdered aerial parts of Rhazya stricta
-
Methanol (B129727) (80%) or Chloroform (B151607):Ethanol (1:2)
-
10% Glacial Acetic Acid
-
Chloroform
-
Ammonia (B1221849) solution
-
Rotary evaporator
-
Filter paper
-
Separatory funnel
-
-
Procedure:
-
Soak the dried, powdered plant material (e.g., 1 kg) in 80% methanol or a mixture of chloroform:ethanol (1:2) at room temperature for a period of seven days.
-
After the soaking period, filter the extract to remove the plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a dark brown, viscous residue.
-
Suspend the residue in water and filter to get an aqueous extract.
-
Acidify the aqueous extract with 10% glacial acetic acid to a pH of approximately 2-3.
-
Wash the acidic solution with chloroform to remove neutral and weakly basic compounds. Discard the chloroform layer.
-
Make the aqueous layer alkaline by adding ammonia solution until the pH reaches approximately 9-10.
-
Extract the alkaline solution multiple times with chloroform. The chloroform fractions contain the crude alkaloid mixture.
-
Combine the chloroform fractions and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
3. Fractionation and Purification of this compound
The crude alkaloid extract is subjected to column chromatography for fractionation, followed by preparative thin-layer chromatography (PTLC) for the final purification of this compound.
-
Materials:
-
Crude alkaloid extract
-
Silica (B1680970) gel (for column chromatography and PTLC)
-
Solvents: Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Methanol (MeOH)
-
Glass column for chromatography
-
PTLC plates (e.g., 20x20 cm, silica gel 60 F₂₅₄)
-
UV lamp for visualization
-
Dragendorff's reagent for alkaloid detection
-
-
Procedure:
-
Column Chromatography:
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform.
-
Pack a glass column with silica gel slurried in chloroform.
-
Load the dissolved extract onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with pure chloroform and gradually increasing the proportion of ethyl acetate. For example, fractions can be collected with 20% EtOAc in CHCl₃, followed by 40% EtOAc in CHCl₃, and then 50% EtOAc in CHCl₃.
-
Collect fractions of a suitable volume and monitor the separation using thin-layer chromatography (TLC).
-
-
Preparative Thin-Layer Chromatography (PTLC):
-
The fraction eluted with 40% EtOAc in CHCl₃ is expected to contain this compound.
-
Concentrate this fraction and apply it as a band onto a PTLC plate.
-
Develop the PTLC plate using a solvent system of CHCl₃:MeOH (9:1, v/v).
-
After development, visualize the plate under a UV lamp to locate the separated bands. Alkaloids can also be visualized by spraying with Dragendorff's reagent on a small portion of the plate.
-
The band corresponding to this compound (R_f = 0.74 in this system) is scraped off the plate.
-
Extract the silica gel from the scraped band with a suitable solvent like chloroform or methanol.
-
Filter the solvent to remove the silica gel and evaporate the solvent to obtain purified this compound.
-
-
4. Identification and Characterization
The identity and purity of the isolated this compound can be confirmed using various spectroscopic techniques:
-
UV Spectroscopy: To observe the characteristic absorption bands of the indole moiety.
-
Mass Spectrometry (e.g., HR-EIS-MS): To determine the exact molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): For detailed structural elucidation.
Data Presentation
Table 1: Quantitative Data for this compound Purification
| Parameter | Value | Reference |
| Starting Plant Material (Aerial Parts) | 1 kg (for one batch) | |
| Purified this compound Yield | 1.2 mg | |
| PTLC R_f value (CHCl₃:MeOH, 9:1) | 0.74 | |
| Molecular Formula | C₁₉H₂₄N₂O | |
| Molecular Weight | 296.4 |
Note: The yield is based on the reported isolation from a fraction of the total extract and may vary.
Diagrams
Caption: Workflow for the purification of this compound.
Caption: Relationship of this compound to its source and activity.
References
- 1. Crude alkaloid extract of Rhazya stricta inhibits cell growth and sensitizes human lung cancer cells to cisplatin through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Rhazya stricta Decne Phytochemistry, Bioactivities, Pharmacological Activities, Toxicity, and Folkloric Medicinal Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Antirhine Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antirhine, a monoterpene indole (B1671886) alkaloid isolated from plants of the Rhazya stricta species, has demonstrated notable cytotoxic effects against various cancer cell lines.[1][2] This document provides detailed experimental protocols for assessing the cytotoxicity of this compound and its derivatives, guidance on data presentation, and a proposed signaling pathway for its apoptotic mechanism. These protocols are intended to offer a standardized framework for researchers investigating the anticancer potential of this class of compounds.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in clear, structured tables to facilitate comparison of the cytotoxic potential of this compound and its derivatives across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to be presented.
Table 1: Cytotoxicity of this compound and Related Monoterpene Indole Alkaloids from Rhazya stricta
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| This compound (7) | HeLa | 48 | 23.2 ± 1.68 | [1][2] |
| 6-nor-antirhine-N1-methyl (1) | MCF-7 | 48 | 93.2 ± 9.73 | [1] |
| HepG2 | 48 | >200 | ||
| HeLa | 48 | 55.7 ± 4.29 | ||
| Razyamide (2) | MCF-7 | 48 | 5.1 ± 0.10 | |
| HepG2 | 48 | 5.1 ± 0.28 | ||
| HeLa | 48 | 3.1 ± 0.17 | ||
| Eburenine (3) | MCF-7 | 48 | 45.3 ± 3.84 | |
| HepG2 | 48 | 33.1 ± 2.52 | ||
| HeLa | 48 | 29.3 ± 2.24 | ||
| Epi-rhazyaminine (4) | MCF-7 | 48 | 65.4 ± 5.11 | |
| HepG2 | 48 | 290.2 ± 7.50 | ||
| HeLa | 48 | 23.4 ± 2.07 | ||
| Rhazizine (5) | MCF-7 | 48 | 88.2 ± 7.23 | |
| HepG2 | 48 | 118.8 ± 8.48 | ||
| HeLa | 48 | 43.2 ± 3.19 | ||
| 20-epi-sitsirikine (6) | MCF-7 | 48 | 23.2 ± 1.68 | |
| HepG2 | 48 | 21.1 ± 1.97 | ||
| HeLa | 48 | 12.4 ± 1.51 | ||
| 16-epi-stemmadenine-N-oxide (8) | MCF-7 | 48 | 55.4 ± 4.59 | |
| HepG2 | 48 | 43.7 ± 3.81 | ||
| HeLa | 48 | 33.8 ± 2.86 |
Experimental Workflow
A typical workflow for assessing the cytotoxicity of this compound involves a tiered approach, starting with general cell viability assays and progressing to more specific assays to elucidate the mechanism of cell death.
References
Application Notes and Protocols for Determining the Stereochemistry of Antirhine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the relative and absolute stereochemistry of the indole (B1671886) alkaloid Antirhine. The protocols cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and Vibrational Circular Dichroism (VCD).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry
NMR spectroscopy is a powerful non-destructive technique for elucidating the relative stereochemistry of molecules. For this compound, ¹H and ¹³C NMR, along with Nuclear Overhauser Effect (NOE) experiments, are crucial for establishing the spatial relationships between protons and thus the configuration of its stereocenters.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound. These values can be used as a reference for confirming the identity and assessing the purity of a sample.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |
| 2 | 133.0 (s) | - |
| 3 | 55.6 (d) | 3.10 (m) |
| 5 | 52.2 (t) | 2.85 (m), 2.75 (m) |
| 6 | 48.5 (t) | 2.60 (m), 2.50 (m) |
| 7 | 107.8 (s) | - |
| 8 | 126.3 (s) | - |
| 9 | 118.1 (d) | 7.25 (d, 7.5) |
| 10 | 119.5 (d) | 7.05 (t, 7.5) |
| 11 | 121.9 (d) | 7.10 (t, 7.5) |
| 12 | 111.1 (d) | 7.45 (d, 7.5) |
| 13 | 136.6 (s) | - |
| 14 | - | - |
| 15 | - | - |
| 16 | - | - |
| 17 | - | - |
| 18 | - | - |
| 19 | - | - |
| 20 | - | - |
| 21 | - | - |
| N1-CH₃ | 49.6 (q) | 3.75 (s) |
Note: Complete assignment of all carbon and proton signals requires 2D NMR techniques. The data presented is based on available literature and may vary depending on the solvent and instrument used.
Experimental Protocol: 2D NOESY for Relative Stereochemistry
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is used to identify protons that are close to each other in space (typically < 5 Å), which allows for the determination of relative stereochemistry. For this compound, key NOE correlations can differentiate between diastereomers.
Objective: To determine the relative configuration of stereocenters in this compound by observing through-space proton-proton interactions.
Materials:
-
This compound sample (1-5 mg)
-
Deuterated solvent (e.g., CDCl₃, Methanol-d₄)
-
High-resolution NMR spectrometer (≥400 MHz) with a suitable probe
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the purified this compound sample in approximately 0.5-0.7 mL of deuterated solvent. Ensure the sample is fully dissolved and transfer to a clean NMR tube.
-
Instrument Setup:
-
Tune and match the probe for ¹H observation.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Acquisition of ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.
-
NOESY Experiment Setup:
-
Select a 2D NOESY pulse sequence.
-
Set the spectral width to encompass all proton signals.
-
The mixing time (d8) is a crucial parameter and should be optimized. For a molecule of this size, a mixing time in the range of 300-800 ms (B15284909) is a good starting point. A series of NOESY experiments with varying mixing times can be beneficial.
-
Set the number of scans and increments to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum in both dimensions.
-
Calibrate the spectrum using the residual solvent signal.
-
-
Data Analysis:
-
Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.
-
Analyze the cross-peaks, which indicate NOE between two different protons.
-
For this compound, a key expected NOE correlation that helps define the relative stereochemistry is between H-15 and H-20, which would indicate that they are on the same face of the molecule[1]. The absence of a cross-peak between H-3 and these protons would further support the assignment.
-
Visualization: Logical Workflow for NMR-based Stereochemical Assignment
Caption: Workflow for NMR-based stereochemical assignment of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Data Presentation: Chiral Separation of Indole Alkaloids
| Analyte (Example) | Chiral Stationary Phase | Mobile Phase | Detection |
| Tacamonine | Chiralpak AD | n-Hexane/2-Propanol (90:10) | UV |
| 17-alpha-Hydroxytacamonine | Chiralpak AD | n-Hexane/2-Propanol (80:20) | UV |
| Deethyleburnamonine | Chiralcel OD | n-Hexane/2-Propanol (90:10) | UV |
Experimental Protocol: Chiral HPLC Method Development for this compound
Objective: To develop a chiral HPLC method for the separation of this compound enantiomers.
Materials:
-
Racemic this compound standard
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
HPLC system with a UV detector
-
Chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF; Chiralcel OD, OJ)
Procedure:
-
Column and Mobile Phase Screening:
-
Begin with a polysaccharide-based chiral column, such as Chiralpak IA or Chiralcel OD.
-
Start with a simple mobile phase, such as a mixture of n-hexane and an alcohol (isopropanol or ethanol). A common starting composition is 90:10 (n-hexane:alcohol).
-
Prepare a standard solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Initial Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate to a typical value, such as 1.0 mL/min.
-
Set the UV detector to a wavelength where this compound has strong absorbance (e.g., determined from a UV spectrum, likely around 220-280 nm).
-
Inject a small volume (e.g., 5-10 µL) of the racemic this compound solution.
-
-
Method Optimization:
-
If no separation is observed, or the resolution is poor, systematically vary the mobile phase composition. Increase the percentage of the alcohol modifier in small increments (e.g., to 85:15, 80:20).
-
If the peaks are broad, try a different alcohol modifier (ethanol instead of isopropanol, or vice versa).
-
For basic compounds like alkaloids, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.
-
Optimize the flow rate and column temperature to improve resolution and analysis time.
-
-
Method Validation (once separation is achieved):
-
Determine the retention times (tR) for each enantiomer.
-
Calculate the resolution (Rs) between the two peaks. A baseline separation is typically achieved when Rs ≥ 1.5.
-
Assess the linearity, accuracy, and precision of the method for quantitative analysis of enantiomeric excess.
-
Visualization: Chiral HPLC Method Development Workflow
Caption: Workflow for chiral HPLC method development for this compound.
X-ray Crystallography for Absolute Stereochemistry
X-ray crystallography is the gold standard for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. The technique provides a three-dimensional map of the electron density in the crystal, from which the precise arrangement of atoms can be determined.
Data Presentation: Crystallographic Data for a Small Molecule Alkaloid (Example)
Since a crystal structure for this compound is not publicly available, the following table provides an example of the type of data obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Example Value |
| Chemical Formula | C₁₉H₂₄N₂O |
| Formula Weight | 296.41 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.123(4) |
| b (Å) | 10.456(5) |
| c (Å) | 18.987(9) |
| V (ų) | 1612.3(13) |
| Z | 4 |
| R-factor | 0.045 |
| Flack Parameter | 0.02(3) |
The Flack parameter is a critical value for determining the absolute configuration of a chiral, non-centrosymmetric crystal structure. A value close to zero indicates that the assigned absolute configuration is correct.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the absolute configuration of this compound by analyzing a single crystal.
Materials:
-
High-purity this compound
-
A selection of solvents for crystallization (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)
-
Vials or small test tubes
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth: This is often the most challenging step.
-
Slow Evaporation: Dissolve the purified this compound in a suitable solvent or solvent mixture to create a near-saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of this compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which this compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the this compound solution, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of this compound at an elevated temperature and then slowly cool it to room temperature or below.
-
-
Crystal Mounting:
-
Carefully select a single, well-formed crystal (typically 0.1-0.3 mm in size) under a microscope.
-
Mount the crystal on a suitable holder, such as a cryoloop or a glass fiber.
-
-
Data Collection:
-
Place the mounted crystal on the goniometer of the X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the intensities of the diffraction spots from the images.
-
Determine the unit cell parameters and the space group of the crystal.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the atomic positions, and thermal parameters against the experimental diffraction data.
-
If the crystal is non-centrosymmetric and the data is of sufficient quality, refine the Flack parameter to determine the absolute configuration.
-
Visualization: X-ray Crystallography Workflow
Caption: Workflow for determining absolute configuration by X-ray crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to a spectrum calculated for a specific enantiomer using quantum chemical methods, the absolute configuration can be determined. This technique is particularly useful when crystallization is not possible.
Experimental Protocol: VCD Analysis
Objective: To determine the absolute configuration of this compound in solution.
Materials:
-
Purified this compound (5-10 mg)
-
Spectroscopic grade solvent (e.g., CDCl₃) that is transparent in the IR region of interest.
-
FT-VCD spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a concentrated solution of this compound (e.g., 0.1 M) in a suitable solvent (e.g., CDCl₃). The high concentration is necessary due to the weakness of the VCD signal.
-
Use a sample cell with a short path length (e.g., 100 µm) and IR-transparent windows (e.g., BaF₂).
-
-
Data Acquisition:
-
Acquire the VCD and IR spectra of the sample. This may require several hours of data collection to achieve a good signal-to-noise ratio.
-
Acquire the VCD and IR spectra of the pure solvent under the same conditions to be used for background subtraction.
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of this compound (e.g., the natural (-)-antirhine) using molecular mechanics.
-
For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) (e.g., B3LYP functional with a basis set like 6-31G(d)).
-
Calculate the VCD and IR spectra for each low-energy conformer.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Data Analysis:
-
Subtract the solvent spectrum from the sample spectrum.
-
Compare the experimental VCD spectrum of this compound with the calculated spectrum.
-
If the experimental spectrum matches the calculated spectrum for the chosen enantiomer, then the absolute configuration is confirmed. If the experimental spectrum is the mirror image of the calculated spectrum, then the absolute configuration is that of the opposite enantiomer.
-
Visualization: VCD Analysis Workflow
Caption: Workflow for VCD-based absolute configuration determination.
References
Application Notes and Protocols for In Vivo Experimental Design of Antirhine Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Antirhine, a monoterpene indole (B1671886) alkaloid, for its potential anticancer properties. The protocols outlined below are intended to serve as a foundational framework for preclinical studies.
Introduction to this compound and Rationale for In vivo Studies
This compound is a naturally occurring monoterpene indole alkaloid that has demonstrated cytotoxic effects against various cancer cell lines in in vitro studies. Alkaloids, as a class of compounds, are known to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1] In vivo studies are a critical next step to translate these in vitro findings into a more clinically relevant context. Animal models allow for the assessment of a drug candidate's efficacy, toxicity, and pharmacokinetic profile within a complex biological system, which cannot be fully replicated by cell culture methods.[2][3]
Proposed Signaling Pathway for this compound's Anticancer Activity
Based on the known mechanisms of related indole alkaloids, this compound is hypothesized to exert its anticancer effects by modulating critical signaling pathways such as the MAPK and NF-κB pathways, leading to the induction of apoptosis.[1][4]
Caption: Proposed anticancer signaling pathway of this compound.
Experimental Workflow for In Vivo Studies
A structured workflow is essential for the successful execution of in vivo anticancer studies. The following diagram illustrates the key phases of the experimental design.
Caption: General workflow for in vivo anticancer efficacy studies.
Detailed Experimental Protocols
Subcutaneous Xenograft Model Protocol
This model is often used for initial efficacy screening due to the ease of tumor implantation and measurement.
Materials:
-
Human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)
-
Appropriate cell culture medium and supplements
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile PBS and Matrigel
-
This compound compound and vehicle solution
-
Calipers, syringes, and needles
Protocol:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, measure the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: (W^2 x L) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound at predetermined doses (e.g., 10, 25, 50 mg/kg) via the desired route (e.g., intraperitoneal or oral gavage) daily for 21 days. The control group will receive the vehicle solution on the same schedule.
-
Monitoring: Record tumor volume and body weight for each mouse every 2-3 days. Monitor the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or at the end of the study.
-
Sample Collection: At necropsy, excise the tumors and weigh them. Collect blood and major organs for further analysis.
Orthotopic Xenograft Model Protocol
Orthotopic models more accurately reflect the tumor microenvironment and are valuable for studying metastasis.
Materials:
-
Same as the subcutaneous model, with the addition of surgical tools for the specific organ of implantation.
Protocol:
-
Cell Preparation: Prepare the cancer cell suspension as described for the subcutaneous model.
-
Tumor Implantation (Example: Mammary Fat Pad): Anesthetize the mouse. Make a small incision in the skin over the fourth mammary fat pad. Inject 20 µL of the cell suspension (2 x 10^5 cells) into the fat pad. Close the incision with surgical sutures or clips.
-
Tumor Growth Monitoring: Monitor tumor growth by palpation and/or in vivo imaging (e.g., bioluminescence imaging if using luciferase-expressing cells).
-
Randomization and Treatment: Follow the same procedures as for the subcutaneous model once tumors are established.
-
Metastasis Assessment: At the end of the study, carefully examine distant organs (e.g., lungs, liver, bone) for metastases. This can be done through gross examination, histology, or imaging.
Preliminary Toxicity Assessment Protocol
This study aims to determine the maximum tolerated dose (MTD) of this compound.
Materials:
-
Healthy, non-tumor-bearing mice of the same strain used for efficacy studies.
-
This compound compound and vehicle.
Protocol:
-
Dose Escalation: Divide mice into groups (n=3-5 per group). Administer escalating single doses of this compound to each group.
-
Observation: Monitor the mice for 14 days for signs of toxicity, including changes in body weight, behavior, and appearance. Record any mortality.
-
Sub-chronic Toxicity: Based on the single-dose results, select 3-4 dose levels for a 14- or 28-day repeated-dose study.
-
Monitoring: Administer the selected doses daily and monitor body weight and clinical signs.
-
Endpoint and Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
Pharmacokinetic (PK) Study Protocol
This protocol is designed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. The pharmacokinetics of natural products can be complex.
Materials:
-
Healthy mice or rats.
-
This compound compound.
-
Cannulas (for serial blood sampling, optional).
-
Analytical equipment (e.g., LC-MS/MS).
Protocol:
-
Animal Preparation: For intravenous (IV) administration, one group of animals will be used. For oral (PO) administration, a separate group will be used.
-
Drug Administration: Administer a single dose of this compound (e.g., 10 mg/kg IV and 50 mg/kg PO).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Hypothetical this compound Efficacy in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 0 | 1850 ± 150 | - | -2.5 ± 1.0 |
| This compound | 10 | 1200 ± 120 | 35.1 | -3.1 ± 1.2 |
| This compound | 25 | 750 ± 95 | 59.5 | -4.5 ± 1.5 |
| This compound | 50 | 400 ± 70 | 78.4 | -8.2 ± 2.0 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 1200 | 450 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ng·h/mL) | 1800 | 2700 |
| Half-life (t½) (h) | 2.5 | 3.1 |
| Bioavailability (%) | - | 30 |
Table 3: Hypothetical Hematological Parameters from a 28-Day Toxicity Study
| Parameter | Vehicle Control | This compound (50 mg/kg) | This compound (100 mg/kg) |
| White Blood Cells (x10⁹/L) | 8.5 ± 1.2 | 7.9 ± 1.0 | 5.2 ± 0.8 |
| Red Blood Cells (x10¹²/L) | 9.2 ± 0.5 | 9.0 ± 0.6 | 8.8 ± 0.7 |
| Hemoglobin (g/dL) | 14.1 ± 0.8 | 13.8 ± 0.9 | 13.5 ± 1.0 |
| Platelets (x10⁹/L) | 850 ± 120 | 830 ± 110 | 650 ± 95 |
| * Statistically significant difference from vehicle control (p < 0.05) |
Logical Relationship of In Vivo Experiments
The sequence and relationship of the described experiments are crucial for a comprehensive preclinical evaluation.
Caption: Logical flow of in vivo experiments for this compound evaluation.
Conclusion
This document provides a detailed framework for designing and conducting in vivo experimental studies to evaluate the anticancer potential of this compound. Adherence to these protocols will facilitate the generation of robust and reproducible data, which is essential for making informed decisions in the drug development process. It is recommended that all animal procedures be performed in accordance with institutional guidelines and regulations.
References
Synthesis of Antirhine Derivatives and Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Antirhine, a monoterpene indole (B1671886) alkaloid, and its derivatives. This compound and its analogs have garnered significant interest in the scientific community due to their potential therapeutic properties, including cytotoxic effects against various cancer cell lines.[1] This document outlines synthetic strategies, experimental protocols, and quantitative data to aid researchers in the development of novel this compound-based compounds for drug discovery.
Synthetic Strategies
The total synthesis of this compound and its analogs often involves a multi-step approach, focusing on the construction of the characteristic indolo[2,3-a]quinolizidine core. A general strategy involves the synthesis of a key intermediate that can be later modified to produce a variety of derivatives.
A common approach begins with the cyanide-catalyzed imino-Stetter reaction to form a crucial indole-3-acetic acid derivative.[2] This is followed by the formation of the six-membered C ring and subsequent stereoselective installation of substituents to yield the final products.[2] This divergent strategy allows for the synthesis of (±)-antirhine, (±)-18,19-dihydrothis compound, and their 20-epimers.[2]
Another strategy focuses on the preparation of a dimethyl malonyl-substituted indolo[2,3-a]quinolizidine derivative, which serves as a versatile synthon for the this compound series.[3]
The following diagram illustrates a generalized workflow for the synthesis of this compound analogs.
Caption: Generalized workflow for the synthesis of this compound and its analogs.
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of this compound derivatives.
Protocol 1: Preparation of Nα-Boc-Nb-tryptophyl-1',2',5',6'-tetrahydropyridine (13)
This protocol describes the protection of the indole nitrogen of tryptamine (B22526) followed by condensation.
Materials:
-
Compound (12) (366.3 mg, 1.621 mmol)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (97%) (389.1 mg, 1.73 mmol)
-
4-Dimethylaminopyridine (DMAP) (19.8 mg, 0.162 mmol)
-
Dichloromethane (CH₂Cl₂) (50 mL)
-
Silica (B1680970) gel for column chromatography
-
Methanol (MeOH)
Procedure:
-
Dissolve Compound (12), (Boc)₂O, and DMAP in CH₂Cl₂ (50 mL).
-
Stir the reaction mixture for 2.5 hours at room temperature under an argon atmosphere.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a CH₂Cl₂/MeOH (99.8:0.2) eluent system.
-
Collect the fractions containing the desired product (Compound 13).
Yield: 386.6 mg (73%)
Protocol 2: Synthesis of Dimethyl Malonyl-Substituted Indolo[2,3-a]quinolizidine Derivative (22)
This protocol details the addition of a dimethyl malonyl group to the indoloquinolizidine core.
Materials:
-
Starting indoloquinolizidine derivative
-
Sodium hydride (NaH) (60%, 6.7 mg, 0.167 mmol)
-
Methyl acetoacetate (B1235776) (15 µL, 0.139 mmol)
-
Tetrahydrofuran (THF) (1 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for flash chromatography
-
Methanol (MeOH)
Procedure:
-
Prepare a solution of sodium methyl acetoacetate by adding NaH to methyl acetoacetate in THF.
-
Add the solution of sodium methyl acetoacetate to a solution of the starting indoloquinolizidine derivative in THF.
-
Stir the reaction mixture for 20 hours at room temperature.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂.
-
Dry the combined organic extracts with anhydrous Na₂SO₄.
-
Purify the crude product by flash chromatography on silica gel using a CH₂Cl₂/MeOH (99.8:0.2) eluent system.
-
Collect the fractions containing the desired product (Compound 22).
Yield: 14.8 mg (52%)
Quantitative Data
The following tables summarize key quantitative data for synthesized this compound derivatives.
Table 1: Spectroscopic Data for 6-nor-antirhine-N1-methyl (1)
| Data Type | Value |
| Molecular Formula | C₁₉H₂₅N₂O |
| HR-ESI-MS [M+H]⁺ | m/z 297.1960 (Calcd. for C₁₉H₂₅N₂O, 297.1967) |
| UV λmax (MeOH) | 227, 276, 284, 291 nm |
| IR νmax (CHCl₃) | 3250, 3067, 2924, 1599, 1456 cm⁻¹ |
| ¹H NMR (C₃D₆O) | See Table 1 in the cited reference for detailed assignments. |
| ¹³C NMR (C₃D₆O) | See Table 1 in the cited reference for detailed assignments. |
Table 2: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| 6-nor-antirhine-N1-methyl (1) | MCF-7 | 5.1 ± 0.10 |
| HepG2 | 5.1 ± 0.28 | |
| HeLa | 3.1 ± 0.17 | |
| Razyamide (2) | MCF-7 | 5.1 ± 0.10 |
| HepG2 | 5.1 ± 0.28 | |
| HeLa | 3.1 ± 0.17 | |
| This compound (7) | MCF-7 | >100 |
| HepG2 | >100 | |
| HeLa | >100 |
Signaling Pathways and Biological Activity
This compound derivatives have demonstrated significant biological activity, particularly in the realm of cancer research. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis in cancer cells. For instance, razyamide (2), a novel monoterpene indole alkaloid, has been shown to significantly increase the apoptotic cell population in MCF-7, HepG2, and HeLa cells.
The diagram below illustrates a simplified logical flow of the proposed mechanism of action for cytotoxic this compound analogs.
Caption: Proposed mechanism of action for cytotoxic this compound analogs.
These findings suggest that this compound derivatives are promising scaffolds for the development of novel anticancer agents. Further research into the structure-activity relationships and specific molecular targets of these compounds is warranted.
References
Application Notes & Protocols for the Quantification of Antirhine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antirhine is a corynanthe-type indole (B1671886) alkaloid that has been identified in various plant species, including Antirhea putaminosa, Strychnos angustiflora, and Rhazya stricta.[1][2] As a member of the diverse family of indole alkaloids, which are known for a wide range of biological activities, the accurate and precise quantification of this compound is crucial for phytochemical analysis, pharmacokinetic studies, and the development of potential therapeutic agents.
These application notes provide an overview of the primary analytical techniques for the quantification of this compound in various matrices, including plant extracts and biological fluids. The subsequent sections detail the methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Diode Array Detector) is a robust and widely used technique for the quantification of alkaloids.[3][4] It offers good resolution and is suitable for routine analysis in quality control and phytochemical profiling.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method ideal for quantifying trace amounts of this compound in complex biological matrices. Its ability to provide structural information through fragmentation patterns enhances confidence in compound identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile alkaloids like this compound, derivatization is often required to increase their volatility and thermal stability.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analytical methods described. These values are representative for the analysis of indole alkaloids and should be considered as a starting point for method development and validation for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC-UV/DAD)
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV/DAD
1. Principle: This protocol describes the quantification of this compound using reverse-phase HPLC with UV detection. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Ultrapure water
-
Sample matrix (e.g., plant extract, plasma)
3. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
4. Sample Preparation (Example for Plant Extract): a. Weigh 1 g of dried and powdered plant material. b. Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes. c. Centrifuge the extract at 4000 rpm for 15 minutes. d. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions:
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-20 min, 10-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 220 nm and 280 nm for indole alkaloids).
6. Data Analysis: a. Construct a calibration curve by injecting known concentrations of the this compound reference standard. b. Quantify this compound in the samples by comparing the peak area to the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
1. Principle: This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of this compound. After chromatographic separation, the analyte is ionized and fragmented, and specific fragment ions are monitored for quantification.
2. Materials and Reagents:
-
Same as Protocol 1.
-
Internal standard (IS) (e.g., a structurally similar indole alkaloid not present in the sample).
3. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF)
-
Electrospray ionization (ESI) source
-
UPLC or HPLC system
-
C18 or similar reverse-phase column
4. Sample Preparation (Example for Plasma): a. To 100 µL of plasma, add 10 µL of the internal standard solution. b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
LC Conditions: Similar to Protocol 1, but often with faster gradients and smaller particle size columns for UPLC.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Parameters:
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150 °C
-
Desolvation Gas Flow: ~800 L/hr
-
Collision Gas: Argon
-
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.
6. Data Analysis: a. Create a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration. b. Quantify this compound in the samples using the calibration curve.
Protocol 3: Quantification of this compound by GC-MS
1. Principle: This protocol involves the derivatization of this compound to increase its volatility, followed by separation and quantification using GC-MS. The mass spectrometer is used for selective detection and quantification.
2. Materials and Reagents:
-
Same as Protocol 1.
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Anhydrous pyridine (B92270) or other suitable solvent.
3. Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Autosampler.
4. Sample Preparation and Derivatization: a. Prepare a dried extract of the sample as described in previous protocols. b. Add 50 µL of anhydrous pyridine and 50 µL of BSTFA to the dried extract. c. Heat the mixture at 70 °C for 30 minutes. d. After cooling, inject an aliquot into the GC-MS system.
5. GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
6. Data Analysis: a. Generate a calibration curve using derivatized this compound standards. b. Quantify the derivatized this compound in the samples by comparing the peak areas of the selected ions to the calibration curve.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a new indole alkaloid from Antirhea putaminosa(F.v.Muell.) Bail. - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Bioactivity of Antirhine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antirhine is an indole (B1671886) alkaloid identified from the plant species Antirhea putaminosa.[1] While specific bioactivities of this compound are not extensively documented in publicly available literature, the broader class of indole alkaloids is well-known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4][5] This document provides a comprehensive guide for researchers to evaluate the potential bioactivities of this compound using a variety of established cell-based assays.
These protocols are intended to serve as a starting point for investigating the biological effects of this compound and can be adapted based on experimental findings.
Assessment of Anticancer Activity
Indole alkaloids have shown significant potential as anticancer agents by interfering with various signaling pathways involved in cancer cell proliferation, survival, and metastasis. The following assays can be employed to determine the anticancer potential of this compound.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the culture medium. Replace the old medium with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest this compound concentration) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation:
| Concentration of this compound (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC₅₀ (µM) |
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry.
Data Presentation:
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (IC₅₀) | |||
| Positive Control (e.g., Staurosporine) |
Experimental Workflow for Anticancer Activity Assessment
Caption: Workflow for evaluating the anticancer potential of this compound.
Assessment of Anti-inflammatory Activity
Many indole alkaloids exhibit anti-inflammatory properties by modulating key inflammatory pathways.
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7) to produce nitric oxide (NO), a pro-inflammatory mediator. The Griess assay measures the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | Inhibition of NO Production (%) |
| Control (no LPS) | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (1 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (50 µM) | ||
| Positive Control (e.g., L-NAME) |
Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement
Principle: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Follow steps 1-3 from the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve.
Data Presentation:
| Treatment | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control (no LPS) | ||
| LPS (1 µg/mL) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (50 µM) |
NF-κB Signaling Pathway in Inflammation
Caption: Potential inhibition of the NF-κB pathway by this compound.
Assessment of Antioxidant Activity
Antioxidant activity is a common feature of plant-derived compounds. Cell-based antioxidant assays provide more biologically relevant data than simple chemical tests.
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) within cells induced by a free radical generator (AAPH).
Protocol:
-
Cell Seeding: Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well.
-
Treatment: After 24 hours, remove the medium and treat the cells with medium containing various concentrations of this compound and DCFH-DA (25 µM) for 1 hour.
-
Washing: Wash the cells with PBS.
-
Radical Induction: Add AAPH (600 µM) to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve and determine the CAA value.
Data Presentation:
| Concentration of this compound (µM) | CAA Value (µmol QE/100 µmol) |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| Positive Control (Quercetin) |
Assessment of Antimicrobial Activity
Indole alkaloids have been reported to possess antimicrobial properties.
Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.
Data Presentation:
| Microorganism | MIC of this compound (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | ||
| Escherichia coli (ATCC 25922) | ||
| Candida albicans (ATCC 90028) |
Experimental Workflow for Antimicrobial Activity Assessment
Caption: Workflow for assessing the antimicrobial activity of this compound.
Conclusion
The protocols outlined in this document provide a robust framework for the initial evaluation of the bioactivities of this compound. Based on the known pharmacological profile of indole alkaloids, it is plausible that this compound may exhibit anticancer, anti-inflammatory, antioxidant, and/or antimicrobial effects. The data generated from these assays will be crucial for guiding further research and potential development of this compound as a therapeutic agent. It is recommended to perform these assays in a systematic manner, starting with broad screening for cytotoxicity and then proceeding to more specific mechanistic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Indole Diketopiperazine Alkaloids from the Marine Endophytic Fungus Aspergillus sp. YJ191021 [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Note: Protocol for Assessing Antirhine-Induced Apoptosis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antirhine, a monoterpene indole (B1671886) alkaloid, has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.[1] A key mechanism underlying the anticancer activity of many natural alkaloids is the induction of apoptosis, or programmed cell death.[2][3] This application note provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess this compound-induced apoptosis in cancer cell lines. The methodologies detailed herein are designed to quantify the apoptotic response and elucidate the underlying molecular mechanisms. These protocols cover the detection of key apoptotic markers, from early-stage membrane changes to late-stage DNA fragmentation and caspase activation.
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling cascade initiated by this compound is an active area of investigation, a plausible mechanism involves the intrinsic (mitochondrial) pathway of apoptosis. This pathway is a common mechanism for natural compounds that induce apoptosis in cancer cells.[4][5] The proposed pathway suggests that this compound may induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
Experimental Workflow
A systematic approach is crucial for characterizing the pro-apoptotic effects of this compound. The following workflow outlines the key stages of investigation, from initial cytotoxicity screening to detailed mechanistic studies.
Caption: Experimental workflow for apoptosis assessment.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) |
| MCF-7 | 24 | User-defined |
| 48 | User-defined | |
| 72 | User-defined | |
| HeLa | 24 | User-defined |
| 48 | User-defined | |
| 72 | User-defined | |
| HepG2 | 24 | User-defined |
| 48 | User-defined | |
| 72 | User-defined |
Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | User-defined | User-defined | User-defined | User-defined |
| This compound (IC50/2) | User-defined | User-defined | User-defined | User-defined |
| This compound (IC50) | User-defined | User-defined | User-defined | User-defined |
| This compound (IC50*2) | User-defined | User-defined | User-defined | User-defined |
Table 3: Caspase Activity
| Treatment Group | Relative Caspase-3 Activity (Fold Change) | Relative Caspase-8 Activity (Fold Change) | Relative Caspase-9 Activity (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | User-defined | User-defined | User-defined |
| Positive Control | User-defined | User-defined | User-defined |
Experimental Protocols
Cell Culture and Treatment
-
Culture selected cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate complete growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in complete growth medium.
-
Treat cells with varying concentrations of this compound or vehicle control for the specified time points.
Cytotoxicity Assessment (MTT Assay)
-
Seed 5 x 10³ cells per well in a 96-well plate and allow to adhere overnight.
-
Treat cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound for the desired time.
-
Collect both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
DNA Fragmentation Analysis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Grow and treat cells on coverslips in a 6-well plate.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
Wash cells with PBS.
-
Add 50 µL of TUNEL reaction mixture to each coverslip and incubate for 60 minutes at 37°C in a humidified chamber in the dark.
-
Rinse coverslips three times with PBS.
-
Mount coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells under a fluorescence microscope.
Caspase Activity Assay
This protocol measures the activity of key executioner (Caspase-3) and initiator (Caspase-8, -9) caspases using colorimetric or fluorometric substrates.
-
Seed 1 x 10⁶ cells in a culture dish and treat with this compound.
-
Collect the cells and lyse them in chilled cell lysis buffer.
-
Centrifuge the lysate at 10,000 x g for 1 minute.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Add the appropriate caspase substrate (e.g., DEVD-pNA for Caspase-3) to the lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.
-
Prepare cell lysates from treated and untreated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved PARP, cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthetic Antirhine Yield and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the yield and purity of synthetic Antirhine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound, and what are the key reactions involved?
A1: A prevalent strategy for the synthesis of this compound and related indole (B1671886) alkaloids involves a convergent approach. Key reactions often include the Pictet-Spengler reaction for the formation of the β-carboline core and a subsequent cyanide-catalyzed imino-Stetter reaction. The general biosynthetic pathway involves the condensation of tryptamine (B22526), derived from the decarboxylation of tryptophan, with secologanin (B1681713) to form strictosidine, a key intermediate.[1]
Q2: What are the critical parameters to control during the Pictet-Spengler reaction for this compound synthesis?
A2: The Pictet-Spengler reaction is a cornerstone of indole alkaloid synthesis, and its success hinges on several factors:
-
Acidity: The reaction is typically acid-catalyzed to facilitate the formation of the electrophilic iminium ion intermediate.[2] Careful selection and concentration of the acid are crucial to promote cyclization without causing side reactions or degradation of starting materials.
-
Temperature: Reaction temperature can significantly impact the reaction rate and selectivity. Lower temperatures may be necessary to control exotherms and minimize side product formation.
-
Solvent: The choice of solvent affects the solubility of reactants and the stability of intermediates. Protic or aprotic solvents may be used depending on the specific substrates and catalyst.[3]
-
Substrate Reactivity: The electronic nature of both the tryptamine derivative and the aldehyde or ketone will influence the reaction's efficiency. Electron-rich aromatic rings on the tryptamine moiety generally lead to higher yields.[3]
Q3: How can I monitor the progress of the this compound synthesis and assess the purity of the product?
A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and complementary techniques for monitoring reaction progress and determining the purity of the final product.[4]
-
HPLC: A reversed-phase HPLC method can be developed to separate this compound from starting materials, intermediates, and byproducts. A typical method would utilize a C18 column with a gradient elution of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid). The purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.[5]
-
NMR: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized this compound and for identifying any impurities. Quantitative NMR (qNMR) can also be used to determine the absolute purity of the compound.[6]
Troubleshooting Guides
Low Yield in this compound Synthesis
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| AYL-001 | Low overall yield of this compound. | Incomplete Pictet-Spengler reaction. | - Optimize acid catalyst and concentration. - Adjust reaction temperature and time. - Ensure high purity of starting materials (tryptamine and aldehyde/ketone). |
| Suboptimal conditions for the cyanide-catalyzed imino-Stetter reaction. | - Screen different cyanide sources and catalysts. - Optimize solvent and temperature. | ||
| Degradation of intermediates or final product. | - Work up the reaction at lower temperatures. - Use milder purification techniques. |
Low Purity of Synthetic this compound
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| APP-001 | Presence of multiple spots on TLC or peaks in HPLC. | Formation of side products during the Pictet-Spengler reaction (e.g., over-alkylation, polymerization).[3] | - Use a slight excess of the carbonyl compound to drive the reaction to completion. - Control stoichiometry and consider slow addition of reagents. |
| Incomplete reaction leading to residual starting materials. | - Increase reaction time or temperature cautiously. - Re-evaluate catalyst loading. | ||
| APP-002 | Difficulty in purifying this compound by column chromatography. | Strong binding of the polar alkaloid to the silica (B1680970) gel stationary phase. | - Use a less polar solvent system initially and gradually increase polarity. - Consider using a different stationary phase (e.g., alumina, reversed-phase silica). - Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to reduce tailing. |
Experimental Protocols
General Protocol for Pictet-Spengler Reaction
-
Dissolve the tryptamine derivative (1.0 eq) in a suitable dry solvent (e.g., dichloromethane, toluene) under an inert atmosphere.
-
Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) and stir the solution at room temperature for 10-15 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the aldehyde or ketone (1.0-1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.[7][8][9][10]
Data Presentation
Table 1: Hypothetical Optimization of Pictet-Spengler Reaction Conditions for this compound Synthesis
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | TFA (1.1 eq) | CH₂Cl₂ | 0 | 65 | 85 |
| 2 | TFA (1.1 eq) | Toluene | 0 | 72 | 88 |
| 3 | TFA (1.1 eq) | Toluene | -20 | 78 | 92 |
| 4 | Sc(OTf)₃ (10 mol%) | Toluene | -20 | 85 | 95 |
Note: This table is illustrative and represents a typical optimization study. Actual results may vary.
Signaling Pathways and Logical Relationships
While the specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, related indole alkaloids are known to interact with various neurotransmitter systems. The diagrams below illustrate a general workflow for synthesis and purification and a hypothetical signaling pathway that could be investigated for this compound's biological activity.
Caption: A logical workflow for the synthesis and purification of this compound.
Caption: Hypothetical signaling pathway for this compound's interaction with a neurotransmitter receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis and purification of synthetic nucleic acids using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Interactions of dopaminergic agonists and antagonists with dopaminergic D3 binding sites in rat striatum. Evidence that [3H]dopamine can label a high affinity agonist-binding state of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of MEK/ERK signalling pathway promotes erythroid differentiation and reduces HSCs engraftment in ex vivo expanded haematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Column Packing and Preparation for Affinity Chromatography of Antibodies [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Antirhine Crystallization Procedures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the crystallization of Antirhine, an indole (B1671886) alkaloid. The following question-and-answer format directly addresses specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is not crystallizing, even after cooling. What are the potential reasons and solutions?
A1: Failure to crystallize is a common issue that can stem from several factors. The most probable cause is that the solution is not sufficiently supersaturated.
Troubleshooting Steps:
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Increase Concentration: If you have excess crude this compound, try dissolving more of it into the solution to reach the supersaturation point.
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Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of this compound. This can be done by gentle heating or under reduced pressure.[1]
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Induce Crystallization:
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Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's meniscus. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[2]
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Seeding: If you have a pure crystal of this compound from a previous successful crystallization, add a tiny seed crystal to the solution. This will provide a template for further crystal growth.[2]
-
-
Anti-Solvent Addition: Slowly add a solvent in which this compound is insoluble (an "anti-solvent") to the current solution. This will reduce the overall solubility of this compound and promote crystallization. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly. For indole alkaloids, a methanol/water system is often effective.[2][3]
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Lower Temperature: If not already done, try cooling the solution in an ice bath or even a freezer to further decrease the solubility of this compound.
Q2: My this compound sample is "oiling out" instead of forming solid crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This typically happens when the solution is too supersaturated or the cooling rate is too rapid, causing the solute to come out of solution at a temperature above its melting point in that particular solvent.
Troubleshooting Steps:
-
Reduce Supersaturation: Add a small amount of the solvent back to the solution and gently heat until the oil redissolves. Then, allow the solution to cool at a much slower rate.
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Adjust Solvent System: A different solvent or a co-solvent system may be necessary to favor crystallization over oiling out. For indole alkaloids, mixtures like hexane (B92381)/ethyl acetate (B1210297) or methanol/water can be effective.
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Lower Crystallization Temperature: If possible, conduct the crystallization at a lower temperature to ensure the solute's melting point is not reached.
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: A low yield can be frustrating and is often due to using too much solvent, leading to a significant amount of the product remaining in the mother liquor.
Troubleshooting Steps:
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Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. Working with smaller volumes can be challenging but is crucial for maximizing yield.
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Thorough Cooling: Ensure the crystallization mixture is cooled completely, preferably in an ice bath, before filtration to maximize the precipitation of the product.
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Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant portion of the product.
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Recover a Second Crop: The mother liquor can be concentrated by evaporating a portion of the solvent and then re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Q4: My this compound crystals are forming too quickly and appear as a fine powder. How can I obtain larger, better-quality crystals?
A4: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization. The goal is to slow down the crystal growth process.
Troubleshooting Steps:
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Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help to slow the cooling rate.
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Use Slightly More Solvent: Add a small excess of the hot solvent after the crude material has just dissolved. This will keep the compound in solution for a longer period during cooling, allowing for slower and more controlled crystal growth.
Quantitative Data on Alkaloid Crystallization
The optimal conditions for crystallization are highly dependent on the specific alkaloid and the solvent system used. The following tables provide general guidance based on data for indole alkaloids and other related compounds.
Table 1: General Solvent Systems for Indole Alkaloid Crystallization
| Solvent System | Polarity | Typical Application |
| Methanol/Water | Polar Protic | General purpose for many indole alkaloids. The ratio can be adjusted to optimize solubility and crystal growth. |
| Ethanol | Polar Protic | Often used for recrystallization of alkaloid salts. |
| Acetone | Polar Aprotic | Can be effective, sometimes in combination with a non-polar co-solvent. |
| Ethyl Acetate/Hexane | Medium to Non-Polar | A common mixture where ethyl acetate is the "good" solvent and hexane is the "poor" solvent. |
| Chloroform (B151607) | Non-Polar | This compound has been reported to crystallize as a chloroform adduct. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | This compound is soluble in DMSO, which could be used as the "good" solvent in an anti-solvent crystallization. |
Table 2: Influence of Temperature on Alkaloid Solubility and Crystal Growth
| Temperature | Effect on Solubility | Effect on Crystal Growth |
| High | Increases solubility of most alkaloids in common organic solvents. | Rapid cooling from high temperatures can lead to small, impure crystals or "oiling out". |
| Room Temperature | Intermediate solubility. | Slow cooling to room temperature is often ideal for forming large, pure crystals. |
| Low (0°C to -20°C) | Significantly decreases solubility, maximizing yield. | Can be used to induce crystallization of highly soluble compounds. |
Table 3: Impact of pH on Alkaloid Solubility and Crystallization
| pH Range | Predominant Species | General Solubility | Crystallization Considerations |
| Acidic (pH < 7) | Alkaloid Salt | Generally more soluble in aqueous solutions. | Crystallization of the salt form is possible from aqueous or alcoholic solutions. |
| Neutral (pH ≈ 7) | - | Solubility can be at a minimum near the isoelectric point for zwitterionic compounds. | Precise pH control can be used to induce crystallization. |
| Basic (pH > 7) | Free Base | Generally more soluble in organic solvents and less soluble in water. | Crystallization of the free base is typically performed from organic solvents. |
Experimental Protocols
General Protocol for Recrystallization of this compound from a Single Solvent (e.g., Methanol)
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Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol).
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Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
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Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
General Protocol for Recrystallization of this compound using a Two-Solvent System (e.g., Methanol/Water)
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Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent (e.g., hot methanol) in an Erlenmeyer flask.
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Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid).
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Re-dissolution: Add a few drops of the "good" solvent (hot methanol) until the solution becomes clear again.
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Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation and Drying: Follow steps 5-7 from the single-solvent protocol.
Visual Troubleshooting Guides
References
Identifying and removing impurities in Antirhine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of Antirhine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am observing multiple spots on my TLC plate after the initial synthesis of an this compound intermediate, indicating a complex mixture. What are the potential side products?
A1: The synthesis of this compound and its analogues can sometimes result in a complex mixture of products.[1] Potential side products can arise from several sources, including:
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Incomplete reactions: Unreacted starting materials or intermediates may still be present in the reaction mixture.
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Over-oxidation or reduction: Depending on the synthetic step, the desired product might undergo further oxidation or reduction, leading to impurities.
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Side reactions: The reactants may participate in alternative reaction pathways, leading to the formation of undesired isomers or related alkaloids. In some cases, resinification can occur, leading to a lower yield of the desired product.[1]
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Formation of diastereomers: If chiral centers are created, a mixture of diastereomers might be formed.
Q2: What are the recommended methods for purifying crude this compound and its intermediates?
A2: The primary methods for purifying this compound and its synthetic intermediates are chromatographic techniques.[1] These include:
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Column Chromatography: This is a widely used method for separating the desired compound from a mixture.[1] Both silica (B1680970) gel and alumina (B75360) can be used as the stationary phase, with the choice of solvent system being critical for achieving good separation.
-
Thin-Layer Chromatography (TLC): While primarily used for monitoring reaction progress and identifying the components of a mixture, preparative TLC can be used for small-scale purification.[1]
Q3: My final this compound product shows a lower than expected yield and appears to be impure. What steps can I take to improve the purity and yield?
A3: Low yield and impurity issues can often be addressed by carefully optimizing the reaction and purification steps. Consider the following:
-
Reaction Conditions: Ensure that the reaction is carried out under optimal conditions (temperature, pressure, atmosphere). For instance, performing reactions under an inert atmosphere (e.g., Argon) can prevent oxidation-related side products.[1]
-
Purification Strategy: A multi-step purification approach may be necessary. This could involve an initial purification by column chromatography on silica gel, followed by a second purification on a different stationary phase like alumina if impurities persist.
-
Solvent System Optimization: The choice of eluent for chromatography is crucial. A systematic optimization of the solvent system (e.g., using different polarity gradients) can significantly improve the separation of closely related impurities.
Data Presentation
The following tables provide representative data for the purification of this compound intermediates. Please note that this data is for illustrative purposes and actual results may vary depending on the specific experimental conditions.
Table 1: Representative Data for Column Chromatography Purification of Intermediate (Compound 13)
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Eluent | CH₂Cl₂/MeOH (99.8:0.2) |
| Crude Product Loaded | 500 mg |
| Purified Product Yield | 386.6 mg (73%) |
| Purity (by HPLC) | >98% |
Table 2: Representative Data for Column Chromatography Purification of Intermediate (Compound 20)
| Parameter | Value |
| Stationary Phase | Alumina |
| Eluent | CH₂Cl₂/MeOH (99:1) |
| Crude Product Loaded | 400 mg |
| Purified Product Yield | 211.8 mg (60%) |
| Purity (by HPLC) | >99% |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
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Column Preparation: A glass column is packed with silica gel as a slurry in the initial, least polar solvent of the eluent system.
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Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, sample-adsorbed silica gel is carefully added to the top of the column.
-
Elution: The column is eluted with a solvent system of increasing polarity. For example, a gradient of methanol (B129727) in dichloromethane (B109758) can be used.[1]
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Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
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Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
-
Plate Preparation: A small spot of the reaction mixture is applied to a TLC plate coated with silica gel.
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Development: The TLC plate is placed in a developing chamber containing a suitable eluent. The solvent moves up the plate by capillary action, separating the components of the mixture.
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Visualization: The separated spots are visualized under UV light or by staining with a suitable reagent (e.g., potassium permanganate).
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Analysis: The retention factor (Rf) of each spot is calculated to identify the components and assess the purity of the sample.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound synthesis impurities.
References
Stability and degradation of Antirhine under laboratory conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Antirhine under laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For short-term storage and immediate use, this compound can be dissolved in organic solvents such as ethanol, methanol (B129727), or dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to store this compound as a solid at -20°C. If stock solutions are prepared, they should be stored in tightly sealed vials at -20°C or below to minimize solvent evaporation and degradation.
Q2: I am observing a loss of this compound potency in my aqueous solution. What could be the cause?
A2: Loss of potency in aqueous solutions can be attributed to several factors:
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Hydrolysis: The ester or other labile functional groups in the this compound molecule may be susceptible to hydrolysis, especially at non-neutral pH. It is recommended to use buffered solutions and assess stability at different pH values.
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Oxidation: Exposure to air and light can promote oxidation. Prepare solutions fresh, use degassed solvents, and protect from light by using amber vials or covering with aluminum foil.
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Adsorption: this compound may adsorb to the surface of glass or plastic containers. Using silanized glassware or low-adsorption plasticware can mitigate this issue.
Q3: My HPLC chromatogram shows multiple peaks besides the main this compound peak. Are these impurities or degradation products?
A3: The additional peaks could be either impurities from the initial sample or degradation products formed during storage or sample processing. To differentiate, you should:
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Analyze a freshly prepared solution of the highest purity this compound available to establish a baseline chromatogram.
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Perform forced degradation studies (see Troubleshooting Guide) to intentionally degrade the molecule and observe the formation of new peaks. This can help in identifying and characterizing potential degradation products.
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Use a high-resolution mass spectrometer (LC-MS/MS) to determine the mass of the parent compound and the unknown peaks, which can provide clues about their structures.[1]
Q4: What are the typical stress conditions used in forced degradation studies for indole (B1671886) alkaloids like this compound?
A4: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][3] Typical conditions include:
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Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.[2]
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Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
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Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 70-80°C).
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Photodegradation: Exposing the solid compound or a solution to UV and visible light.
Troubleshooting Guides
Issue: High Variability in Quantitative Analysis of this compound
This guide provides a systematic approach to troubleshooting high variability in the quantification of this compound.
Issue: Unexpected Degradation of this compound During Analysis
This guide outlines steps to identify and mitigate the degradation of this compound during analytical procedures.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound (Hypothetical Data)
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 25% | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10% | 1 |
| Thermal | Solid State | 48 hours | 80°C | 5% | 1 |
| Photolytic | Solution (in Methanol) | 7 days | Room Temp | 20% | 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
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This compound reference standard
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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Methanol, HPLC grade
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Water, HPLC grade
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pH meter
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HPLC-UV/PDA or LC-MS system
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Photostability chamber
-
Oven
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Incubate the mixture at 60°C for 24 hours.
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At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.
-
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Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
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Keep the mixture at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase.
-
-
Thermal Degradation:
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Place a known amount of solid this compound in an oven at 80°C for 48 hours.
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Also, reflux a solution of this compound (1 mg/mL in methanol) at 60°C for 24 hours.
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At the end of the study, dissolve the solid sample in methanol and dilute both the solid and solution samples with the mobile phase for analysis.
-
-
Photolytic Degradation:
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Expose a solution of this compound (1 mg/mL in methanol) in a transparent vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
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A control sample should be kept in the dark under the same conditions.
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At the end of the exposure, dilute the samples with the mobile phase for analysis.
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Analysis: Analyze all samples by a validated stability-indicating HPLC method. A suitable starting point for method development could be a C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water (with 0.1% formic acid).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Procedure:
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Column and Mobile Phase Screening:
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Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Screen different mobile phase compositions (e.g., methanol:water, acetonitrile:water) and pH modifiers (e.g., formic acid, ammonium (B1175870) acetate) to achieve good peak shape and retention for the parent this compound peak.
-
-
Analysis of Stressed Samples:
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Inject the samples generated from the forced degradation study (Protocol 1).
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Evaluate the chromatograms for the presence of new peaks corresponding to degradation products.
-
-
Method Optimization:
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Adjust the gradient profile, flow rate, and column temperature to achieve baseline separation between the this compound peak and all degradation product peaks.
-
The use of a photodiode array (PDA) detector is recommended to check for peak purity and to determine the optimal detection wavelength.
-
-
Method Validation:
-
Once the desired separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the method's ability to resolve the analyte from its degradants.
-
Signaling Pathways and Logical Relationships
The specific degradation pathways of this compound are not well-documented. However, based on the general chemistry of indole alkaloids, a hypothetical degradation pathway can be proposed.
References
Technical Support Center: Overcoming Low Aqueous Solubility of Antirhine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Antirhine.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: this compound is an indole (B1671886) alkaloid, a class of naturally occurring compounds with a nitrogen-containing heterocyclic ring.[1] Like many indole alkaloids, this compound has a predominantly lipophilic (fat-soluble) structure, which leads to poor solubility in aqueous solutions.[2] This low solubility can be a significant hurdle in experimental settings, leading to issues such as precipitation in stock solutions, inaccurate concentration measurements, and reduced bioavailability in in vitro and in vivo assays, ultimately causing variability and unreliability in experimental results.[3][4]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This phenomenon, often called "crashing out," is a common problem when diluting a concentrated organic stock solution into an aqueous medium.[5] Here are the initial troubleshooting steps:
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Reduce Final Concentration: You may be exceeding the maximum aqueous solubility of this compound. Try lowering the final concentration in your assay.
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Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to avoid solvent-related artifacts and cytotoxicity.
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Modify Dilution Technique: Pre-warm your aqueous buffer (e.g., to 37°C) and add the DMSO stock dropwise while vortexing. This rapid mixing can prevent localized high concentrations that trigger precipitation.
-
Check Buffer pH: this compound is a weak base. The pH of your buffer will significantly affect its ionization and, therefore, its solubility.
Q3: Can I use pH adjustment to improve this compound's solubility?
A3: Yes, pH modification is a highly effective strategy for ionizable compounds like this compound. As a basic alkaloid, this compound will become protonated and form a more soluble salt in acidic conditions. Lowering the pH of your aqueous solution (e.g., to a range of 4-6) can significantly increase its solubility. However, you must first verify that the acidic pH will not negatively impact your experimental system (e.g., cell viability, enzyme activity).
Q4: What are co-solvents, and how can they help with this compound's solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds. They work by reducing the polarity of the aqueous solvent system. For this compound, a co-solvent system can be a simple and effective way to achieve higher concentrations. Common co-solvents used in biological research include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG). It is crucial to use the lowest effective concentration of a co-solvent and to always include a vehicle control in your experiments to account for any potential effects of the solvent itself.
Q5: What is cyclodextrin (B1172386) complexation, and is it suitable for this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, within their cavity, forming a water-soluble inclusion complex. This technique is particularly useful for enhancing solubility and stability. Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. This method is an excellent option if other methods like pH adjustment are not compatible with your assay.
Troubleshooting Guide: Step-by-Step Solutions for this compound Solubility Issues
If you are encountering precipitation or inconsistent results, follow this troubleshooting workflow.
Data Presentation: Illustrative Solubility Enhancement
The following tables present hypothetical data to illustrate the potential improvement in this compound's aqueous solubility using different techniques.
Table 1: Effect of pH on this compound Solubility
| Buffer pH | Hypothetical this compound Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
|---|---|---|
| 7.4 | < 1 | - |
| 6.0 | 25 | ~25x |
| 5.0 | 150 | ~150x |
| 4.0 | 500 | ~500x |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent System | Hypothetical this compound Solubility (µg/mL) | Fold Increase (vs. control) |
|---|---|---|
| PBS (Control) | < 1 | - |
| 1% Ethanol in PBS | 10 | ~10x |
| 5% Ethanol in PBS | 40 | ~40x |
| 5% PEG 400 in PBS | 65 | ~65x |
| 5% DMSO in PBS | 120 | ~120x |
Table 3: Effect of Cyclodextrin Complexation on this compound Solubility in Water
| Formulation | Hypothetical this compound Solubility (µg/mL) | Fold Increase (vs. control) |
|---|---|---|
| Water (Control) | < 1 | - |
| 10 mM β-Cyclodextrin | 50 | ~50x |
| 10 mM HP-β-Cyclodextrin | 200 | ~200x |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to prepare a stock solution of this compound in an acidic buffer.
-
Buffer Preparation: Prepare a sterile-filtered 50 mM citrate (B86180) buffer at pH 4.0.
-
Weighing this compound: Accurately weigh a desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the acidic buffer to the this compound powder to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Mixing: Vortex the solution vigorously for 2-5 minutes. Gentle warming (up to 37°C) can be used to aid dissolution.
-
Clarification: Centrifuge the solution at high speed (>10,000 x g) for 15 minutes to pellet any undissolved material.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new sterile tube. This is your working stock solution.
-
Final Dilution: When preparing your final assay solution, ensure the buffer composition of the final solution maintains a pH that keeps this compound soluble.
Protocol 2: Solubility Enhancement Using a Co-solvent System
This protocol details the preparation of a stock solution using a co-solvent.
-
Primary Stock Preparation: Prepare a high-concentration primary stock solution of this compound in 100% anhydrous DMSO (e.g., 20 mg/mL). Ensure it is fully dissolved.
-
Intermediate Stock (Optional): If needed, prepare an intermediate stock in a co-solvent like ethanol or PEG 400.
-
Dilution into Aqueous Buffer: Pre-warm your final aqueous assay buffer to the experimental temperature (e.g., 37°C).
-
Vortexing and Addition: While vigorously vortexing the buffer, add the required volume of the this compound primary stock solution drop-by-drop to achieve the final desired concentration. The final DMSO concentration should be kept below 0.5%.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
This protocol outlines the preparation of an this compound-cyclodextrin inclusion complex.
-
Cyclodextrin Solution: Prepare a 20 mM solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your desired aqueous buffer. Gentle warming and stirring may be required for complete dissolution.
-
This compound Addition: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Complexation: Seal the container and shake or stir the mixture at room temperature for 24-48 hours, protected from light.
-
Equilibration and Clarification: Centrifuge the solution at high speed (>10,000 x g) for 30 minutes to pellet the undissolved this compound.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining insoluble particles. The resulting clear solution contains the water-soluble this compound-HP-β-CD complex.
-
Concentration Determination: The exact concentration of this compound in the final solution should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).
Hypothetical Signaling Pathway Modulation by this compound
Many alkaloids exhibit cytotoxic effects on cancer cells by modulating key signaling pathways that control cell cycle progression and apoptosis (programmed cell death). While the specific pathway for this compound is not fully elucidated, a plausible mechanism of action could involve the induction of apoptosis.
References
Technical Support Center: Troubleshooting Artifacts in NMR Analysis of Antirhine
Welcome to the technical support center for the NMR analysis of Antirhine. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H-NMR spectrum of this compound broad?
Broad peaks in the NMR spectrum of this compound, a common issue with alkaloids, can stem from several factors:
-
Poor Shimming: The magnetic field homogeneity is critical for sharp signals. Ensure the instrument is properly shimmed before data acquisition.
-
Sample Concentration: High sample concentrations can increase viscosity and lead to peak broadening. Diluting the sample may help sharpen the signals.
-
Chemical Exchange: Protons on nitrogen or hydroxyl groups can undergo chemical exchange, leading to broad signals. For this compound, this can be particularly relevant for any exchangeable protons. Adding a drop of D₂O can help identify these protons as their signals will either disappear or decrease in intensity.
-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned.
Q2: I see unexpected peaks in my NMR spectrum. What could they be?
Unexpected peaks are often due to impurities. Common sources include:
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Residual Solvents: Solvents used during extraction and purification (e.g., ethyl acetate, dichloromethane, acetone) can be difficult to remove completely and will appear in the spectrum.[1][2]
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Water: Deuterated solvents can absorb moisture from the atmosphere. A broad singlet is often indicative of water.[3] Its chemical shift is dependent on the solvent.
-
Grease: Stopcock grease from glassware can introduce broad signals in the aliphatic region.[3]
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Related Alkaloids: Plant extracts often contain a mixture of structurally similar alkaloids, which can result in a complex spectrum with overlapping signals.[3]
Q3: The signals for the aliphatic protons in this compound are complex and overlapping. How can I simplify the spectrum?
The complex tetracyclic structure of this compound leads to a crowded aliphatic region in the ¹H-NMR spectrum. Here are some strategies to resolve overlapping signals:
-
Use a Higher Field Spectrometer: Higher magnetic field strengths increase the dispersion of signals, potentially resolving overlapping multiplets.
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2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning protons and carbons, even in congested regions of the spectrum.
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Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d) can alter the chemical shifts of the protons and may resolve overlapping signals.
Q4: My signal-to-noise ratio is poor. How can I improve it?
A low signal-to-noise (S/N) ratio can make it difficult to identify real peaks from the baseline noise. To improve the S/N ratio:
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Increase Sample Concentration: If solubility allows, a more concentrated sample will yield a stronger signal. However, be mindful of potential peak broadening at very high concentrations.
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Increase the Number of Scans: The S/N ratio improves with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.
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Use a High-Quality NMR Tube: Scratches or imperfections in the NMR tube can degrade spectral quality.
-
Ensure Proper Shimming: A well-shimmed magnet provides a homogeneous magnetic field, leading to sharper signals and better S/N.
Q5: My baseline is distorted and the peaks are not properly phased. What should I do?
Improper phasing leads to a distorted baseline and asymmetric peak shapes, making integration and interpretation difficult.
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Automatic Phase Correction: Most NMR software has an automatic phase correction function, which is often sufficient for simple spectra.
-
Manual Phase Correction: For complex spectra or when automatic correction fails, manual phasing is necessary. This involves adjusting the zero-order (PH0) and first-order (PH1) phase parameters.
-
Baseline Correction: After phasing, a baseline correction may be needed to correct for any remaining baseline distortions.
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shifts of Common Laboratory Solvents
This table provides the approximate ¹H and ¹³C NMR chemical shifts of common residual solvents in CDCl₃. These values can vary slightly depending on temperature and concentration.
| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetone | 2.17 | 30.6, 206.7 |
| Acetonitrile | 1.94 | 1.3, 118.7 |
| Benzene | 7.36 | 128.4 |
| Dichloromethane | 5.30 | 54.0 |
| Diethyl ether | 3.48 (q), 1.21 (t) | 66.5, 15.5 |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 171.1, 60.3, 21.0, 14.2 |
| Methanol | 3.49 | 49.9 |
| Toluene | 7.27-7.17 (m), 2.36 (s) | 137.9, 129.2, 128.3, 125.5, 21.4 |
| Water | ~1.56 | - |
Data compiled from various sources.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
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Weigh the Sample: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.
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Dissolve the Sample: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).
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Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any particulates.
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Filter if Necessary: If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
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Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: Standard ¹H-NMR Data Acquisition
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Insert the Sample: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer.
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Lock and Shim: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
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Set Acquisition Parameters:
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Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Number of Scans (NS): Start with 16 or 32 scans for a moderately concentrated sample. Increase as needed to improve the signal-to-noise ratio.
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Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.
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Acquisition Time (AQ): Set to 2-4 seconds for good digital resolution.
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Spectral Width (SW): A spectral width of 12-16 ppm is usually adequate for ¹H-NMR of organic molecules.
-
-
Acquire the Spectrum: Start the acquisition.
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Process the Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Mandatory Visualization
Caption: Troubleshooting workflow for common NMR artifacts.
Caption: Logical workflow for NMR signal assignment of this compound.
References
- 1. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Optimizing HPLC Methods for Antirhine Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) methods for the purification of Antirhine. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a monoterpenoid indole (B1671886) alkaloid found in various plant species, including from the Rhazya and Antirhea genera. The purification of this compound is crucial for its pharmacological studies, chemical characterization, and potential development as a therapeutic agent. High purity is essential to ensure that the observed biological activity is solely attributable to this compound and not to any co-eluting impurities.
Q2: What are the key chemical properties of this compound relevant to HPLC purification?
A2: Understanding the chemical properties of this compound is fundamental to developing a successful HPLC purification method. Key properties include:
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Molecular Formula: C₁₉H₂₄N₂O.[1]
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Structure: It possesses a β-carboline core, which is characteristic of many indole alkaloids.[2]
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Solubility: this compound is soluble in organic solvents like methanol (B129727) and DMSO.[2]
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Basic Nature: As an alkaloid, this compound is basic and will be protonated at acidic to neutral pH. This property is critical for selecting the appropriate mobile phase pH to achieve good peak shape and retention.
Q3: Which HPLC mode is most suitable for this compound purification?
A3: Reversed-phase HPLC (RP-HPLC) is the most common and generally most effective mode for the purification of indole alkaloids like this compound. This is due to their moderate polarity, which allows for good retention and separation on non-polar stationary phases like C18.
Q4: What detection wavelength should be used for this compound?
A4: The indole chromophore in this compound's structure typically exhibits strong UV absorbance. A diode array detector (DAD) or a variable wavelength detector can be used. Generally, a primary wavelength of around 220 nm and a secondary wavelength of around 280 nm would be suitable for detection. It is always recommended to perform a UV scan of a crude extract or a reference standard to determine the optimal detection wavelength.
Experimental Protocol: A Representative HPLC Method for this compound Purification
This protocol is a representative method based on the known properties of this compound and general principles of indole alkaloid separation. Optimization may be required based on your specific sample matrix and HPLC system.
1. Sample Preparation:
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Extraction: Extract the dried and powdered plant material with methanol or a mixture of methanol and a weak acid (e.g., 1% acetic acid) to improve the extraction of the basic alkaloid.
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Pre-purification (Optional but Recommended): To reduce the complexity of the sample injected onto the HPLC column, a preliminary purification step such as solid-phase extraction (SPE) with a C18 cartridge can be employed.
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Final Sample Solution: Dissolve the dried extract or the enriched fraction in the initial mobile phase composition or a solvent compatible with it (e.g., methanol). Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 5 µm, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (pH adjusted to 4.5) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min (analytical) or 20 mL/min (preparative) |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10-20 µL (analytical) or 1-5 mL (preparative, depending on concentration) |
3. Post-Purification:
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Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Solvent Evaporation: Remove the mobile phase solvents using a rotary evaporator or a lyophilizer.
-
Purity Analysis: Assess the purity of the isolated this compound using an analytical HPLC method, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Add a competitive base like triethylamine (B128534) (0.1%) to the mobile phase. - Reduce the sample concentration or injection volume. - Adjust the mobile phase pH to ensure this compound is fully protonated (e.g., pH 3-5). |
| Poor Peak Shape (Fronting) | - Low sample solubility in the mobile phase. - Column collapse. | - Dissolve the sample in the initial mobile phase. - Ensure the column is compatible with the used mobile phase and pressure. |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Column temperature fluctuations. - Column degradation. - Air bubbles in the pump. | - Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven to maintain a constant temperature. - Use a guard column and flush the column regularly. - Degas the mobile phase and prime the pump. |
| Low Resolution/Co-elution | - Inappropriate mobile phase composition or gradient. - Unsuitable stationary phase. | - Optimize the gradient slope and the organic modifier (acetonitrile vs. methanol). - Try a different column chemistry (e.g., Phenyl-Hexyl) or a column with a different particle size. |
| High Backpressure | - Column frit blockage. - Sample precipitation on the column. - System blockage. | - Filter all samples and mobile phases. - Reverse flush the column (disconnect from the detector). - Check for blockages in the tubing and injector. |
| Low or No Recovery | - this compound degradation. - Irreversible adsorption to the column. | - Check the stability of this compound at the mobile phase pH. - Use a different column or modify the mobile phase to reduce strong interactions. |
| Ghost Peaks | - Contamination in the mobile phase or system. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a needle wash step and run blank gradients to clean the system. |
Visual Guides
Caption: A general workflow for the purification of this compound from plant material using HPLC.
Caption: A decision tree for troubleshooting common HPLC peak problems during this compound purification.
References
Addressing resistance mechanisms to Antirhine in cancer cells
Antirhine Resistance Technical Support Center
Disclaimer: The following information is provided for research and development purposes. "this compound" is treated as a hypothetical third-generation EGFR tyrosine kinase inhibitor (TKI) for the purpose of this guide. The mechanisms, protocols, and data are based on established principles of resistance to EGFR inhibitors in cancer research.
Troubleshooting Guide: Acquired Resistance to this compound
This guide addresses common issues encountered when cancer cells develop resistance to this compound during in vitro or in vivo experiments.
Issue 1: Gradual loss of this compound efficacy in a previously sensitive cell line.
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Question: My EGFR-mutant cancer cell line (e.g., PC-9, HCC827), which was initially highly sensitive to this compound, has started to proliferate at concentrations that were previously cytotoxic. How do I confirm and characterize this resistance?
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Answer: This phenomenon suggests the selection and outgrowth of a resistant cell population. A systematic approach is required to confirm resistance and identify the underlying mechanism.
Step 1: Confirm the Resistant Phenotype First, quantitatively measure the shift in drug sensitivity by re-evaluating the half-maximal inhibitory concentration (IC50). A significant increase (typically >5-fold) in the IC50 value confirms resistance.
Step 2: Investigate Common Resistance Mechanisms The two most prevalent mechanisms for acquired resistance to EGFR TKIs are the development of secondary on-target mutations and the activation of bypass signaling pathways. The workflow below outlines the investigation process.
Experimental Workflow for Investigating this compound Resistance
Caption: Troubleshooting workflow for acquired this compound resistance. Step 3: Analyze Data Compare your results from the resistant cells against the parental (sensitive) cell line. Below is a table of hypothetical data illustrating a common resistance scenario.
Parameter Parental Cell Line (PC-9) This compound-Resistant Cell Line (PC-9-AR) Interpretation This compound IC50 15 nM 950 nM >60-fold increase confirms high-level resistance. p-EGFR (Y1068) Decreased with this compound Decreased with this compound This compound is still engaging its primary target. p-MET (Y1234/1235) Low / Undetectable High (constitutively active) Suggests MET bypass pathway activation. p-AKT (S473) Decreased with this compound High (insensitive to this compound) Downstream PI3K/AKT pathway is reactivated. MET Gene Copy Number 2 ~15 MET amplification is the likely cause of MET activation. EGFR T790M Mutation Not Detected Not Detected Resistance is not due to this secondary mutation.
Frequently Asked Questions (FAQs)
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Q1: What are the primary known mechanisms of resistance to third-generation EGFR inhibitors like this compound?
-
A1: Resistance mechanisms are broadly classified into two groups:
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On-Target Alterations: These are changes to the drug's direct target, the EGFR protein. The most common is the acquisition of a secondary "gatekeeper" mutation, such as T790M for first-generation TKIs or C797S for third-generation TKIs, which can interfere with drug binding.
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Bypass Pathway Activation: The cancer cell activates alternative signaling pathways to circumvent the EGFR blockade. The most frequently observed mechanisms include the amplification and hyperactivation of receptor tyrosine kinases like MET or HER2, or activating mutations in downstream signaling nodes like KRAS or PIK3CA.
-
-
-
Q2: My cells have developed resistance, but I can't find a T790M or C797S mutation, nor do I see MET amplification. What other possibilities should I explore?
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A2: Less common, but clinically relevant, mechanisms include:
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Phenotypic Transformation: Such as the Epithelial-to-Mesenchymal Transition (EMT), where cells lose their dependence on EGFR signaling.
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Histologic Transformation: For example, transformation from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC).
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Activation of other RTKs: Overexpression or activation of AXL, FGFR, or IGF1R.
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Upregulation of anti-apoptotic proteins: Increased expression of proteins like BCL-2 or MCL-1.
-
-
-
Q3: How can I overcome this compound resistance in my experiments?
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A3: This depends on the identified mechanism.
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For MET amplification , a combination of this compound and a MET inhibitor (e.g., Crizotinib, Capmatinib) is a rational strategy.
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For a C797S mutation , the strategy depends on its location relative to the original EGFR mutation. Novel fourth-generation EGFR inhibitors or combination therapies may be required.
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For EMT , therapies targeting EMT drivers or downstream effectors may be explored.
-
Signaling Pathway in this compound Resistance
Caption: this compound targets EGFR, but MET amplification can bypass this block. -
Key Experimental Protocols
Protocol 1: Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add 20 µL of CellTiter-Glo® 2.0 Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression (log(inhibitor) vs. normalized response) in software like GraphPad Prism.
Protocol 2: Western Blotting for Pathway Activation
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Cell Lysis: Culture cells to 80-90% confluency. Treat with this compound at various concentrations for 2-6 hours as needed. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-p-MET, anti-p-AKT, anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
Protocol 3: Gene Copy Number Analysis by qPCR
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DNA Extraction: Isolate genomic DNA (gDNA) from both parental and resistant cell lines using a commercial kit (e.g., DNeasy Blood & Tissue Kit).
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Primer Design: Use primers specific for the gene of interest (e.g., MET) and a stable reference gene (e.g., RNase P).
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qPCR Reaction: Set up a qPCR reaction using a SYBR Green master mix containing gDNA template, forward and reverse primers for either the target or reference gene.
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Thermal Cycling: Run the reaction on a real-time PCR instrument.
-
Analysis (ΔΔCt Method):
-
Calculate ΔCt for each sample: ΔCt = Ct(Target Gene) - Ct(Reference Gene)
-
Calculate ΔΔCt: ΔΔCt = ΔCt(Resistant Sample) - ΔCt(Parental Sample)
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Calculate Copy Number Fold Change: Fold Change = 2^(-ΔΔCt)
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A fold change significantly greater than 2 indicates gene amplification.
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Technical Support Center: Improving the In Vivo Bioavailability of Antirhine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the indole (B1671886) alkaloid, Antirhine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a naturally occurring indole alkaloid. Like many compounds in its class, it is presumed to be lipophilic and may exhibit poor aqueous solubility. These characteristics can lead to low and variable oral bioavailability, limiting its therapeutic potential. The primary reasons for the poor bioavailability of similar alkaloids often include extensive first-pass metabolism in the liver and poor dissolution in the gastrointestinal tract. For instance, the bioavailability of the indole alkaloid yohimbine (B192690) can range widely from 7% to 87% due to significant metabolism by cytochrome P450 enzymes before it reaches systemic circulation[1][2][3][4].
Q2: What are the primary causes of low oral bioavailability for indole alkaloids like this compound?
The low oral bioavailability of indole alkaloids can be attributed to several factors:
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Poor Aqueous Solubility: As lipophilic molecules, they may not dissolve readily in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.
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Extensive First-Pass Metabolism: After absorption from the gut, the compound passes through the liver where it can be extensively metabolized by enzymes, primarily the cytochrome P450 (CYP) family, before reaching systemic circulation[1].
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Poor Membrane Permeability: The ability of the molecule to pass through the intestinal epithelial cells can be a limiting factor.
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Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the challenges of low bioavailability for lipophilic compounds like this compound. These include:
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Lipid-Based Nanocarriers: Formulations such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can encapsulate this compound, protecting it from degradation and enhancing its absorption.
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, improving solubility and absorption[5][6].
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Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can increase its aqueous solubility and stability[7][8][9][10][11].
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
Troubleshooting Guides
Issue 1: Low Bioavailability Despite Standard Formulation
| Potential Cause | Troubleshooting Steps |
| Inadequate Dissolution | 1. Particle Size Reduction: Micronize or nanonize the this compound powder to increase the surface area for dissolution. 2. Amorphous Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier to improve the dissolution rate. |
| High First-Pass Metabolism | 1. Co-administration with CYP Inhibitors: Investigate the co-administration of known inhibitors of relevant CYP enzymes (e.g., CYP3A4, CYP2D6), such as piperine. 2. Lymphatic Targeting: Utilize lipid-based formulations (e.g., SEDDS, NLCs) to promote lymphatic absorption, thereby bypassing the portal circulation and first-pass metabolism. |
| Poor Permeability | 1. Inclusion of Permeation Enhancers: Incorporate permeation enhancers into the formulation to transiently increase the permeability of the intestinal epithelium. 2. Lipid-Based Formulations: The surfactants in lipid-based systems can also help to improve membrane permeability. |
Issue 2: Formulation Instability
| Potential Cause | Troubleshooting Steps |
| Aggregation of Nanoparticles (SLNs/NLCs) | 1. Optimize Surfactant Concentration: Ensure a sufficient concentration of a suitable surfactant is used to stabilize the nanoparticle surface. 2. Zeta Potential: Measure the zeta potential of the nanoparticles. A value greater than |30| mV generally indicates good stability. Adjust the pH or add charged excipients if necessary. |
| Drug Expulsion from Lipid Matrix | 1. Lipid Selection: Choose a lipid in which this compound has high solubility. 2. Use of NLCs: Nanostructured Lipid Carriers (NLCs), which are a blend of solid and liquid lipids, have a less ordered crystalline structure and can accommodate more drug with less expulsion. |
| Precipitation of Drug from SEDDS upon Dilution | 1. Optimize Formulation Ratios: Adjust the ratios of oil, surfactant, and co-surfactant to ensure the formation of a stable microemulsion upon dilution. 2. Aqueous Solubility of Drug in Formulation: Ensure the drug remains solubilized in the emulsified droplets. |
Quantitative Data on Bioavailability Enhancement of Structurally Similar Indole Alkaloids
Table 1: Bioavailability Enhancement of Vinpocetine
| Formulation Strategy | Animal Model | Key Pharmacokinetic Parameter | Fold Increase in Bioavailability (Relative to Control) | Reference(s) |
| Solid Self-Nanoemulsifying Osmotic Pump Tablet | Rabbits | AUC | 2.0 | [6][12][13] |
| Self-Emulsifying pH Gradient Release Pellets | Beagle Dogs | AUC | 1.5 | [5] |
Table 2: Bioavailability of Yohimbine
| Formulation Strategy | Animal Model | Oral Bioavailability (%) | Key Considerations | Reference(s) |
| Unformulated | Humans | 7 - 87% (Highly Variable) | Extensive first-pass metabolism by CYP2D6 and CYP3A4. | [1][2][3][4] |
| Lipid-Based Nanocarriers (Proposed) | - | - | A promising approach to bypass first-pass metabolism and improve consistency. | [1] |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To encapsulate this compound in a solid lipid matrix to improve its oral bioavailability.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Methodology (High-Pressure Homogenization):
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed amount of this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 500-1500 bar).
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLNs for particle size, polydispersity index, zeta potential, entrapment efficiency, and drug loading.
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate an isotropic mixture that forms a fine emulsion in the GI tract to enhance the solubility and absorption of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Cremophor® EL, Tween® 20)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagrams: Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable microemulsion. Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
Preparation of this compound-Loaded SEDDS: Select a formulation from the self-emulsifying region and dissolve the required amount of this compound in it with gentle stirring and heating if necessary.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and robustness to dilution.
Preparation of this compound-Cyclodextrin Inclusion Complexes
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Purified Water
-
Ethanol (B145695) (optional)
Methodology (Kneading Method):
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Incorporation of this compound: Gradually add the this compound powder to the cyclodextrin paste and knead thoroughly for a specified period (e.g., 30-60 minutes). If this compound has very low aqueous solubility, it can be pre-dissolved in a small amount of ethanol before adding to the paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD). Evaluate the complex for its aqueous solubility and dissolution rate.
Visualizations
Caption: Experimental Workflow for SLN Preparation.
Caption: Logical Flow for SEDDS Formulation.
Caption: Putative Metabolic Pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and evaluation of Vinpocetine self-emulsifying pH gradient release pellets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zero-order-release-and-bioavailability-enhancement-of-poorly-water-soluble-vinpocetine-from-self-nanoemulsifying-osmotic-pump-tablet - Ask this paper | Bohrium [bohrium.com]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects [ouci.dntb.gov.ua]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Zero-order release and bioavailability enhancement of poorly water soluble Vinpocetine from self-nanoemulsifying osmotic pump tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anticancer Activity of Antirhine in Animal Models: A Review of the Current Landscape
A comprehensive review of existing scientific literature reveals a significant gap in the validation of the anticancer activity of the indole (B1671886) alkaloid Antirhine in animal models. To date, no specific preclinical in vivo studies have been published that evaluate the efficacy of isolated this compound against any cancer type. This absence of data precludes the creation of a detailed comparison guide on its in vivo performance and the elucidation of its specific mechanisms of action in a living organism.
While direct evidence is lacking for this compound, the broader class of indole alkaloids, to which it belongs, is well-established for its therapeutic potential, with several members being utilized as clinical anticancer agents.[1][2][3] This suggests that this compound could warrant further investigation as a potential therapeutic compound.
Research on Plant Extracts Containing this compound
Some research has been conducted on crude extracts of plants known to contain this compound, such as Rhazya stricta. These studies provide preliminary insights but do not isolate the effects of this compound from the multitude of other phytochemicals present in the extracts.
An in vivo study on the fruit extract of Rhazya stricta investigated its effect on 7,12-dimethyl-benz[a]anthracene (DMBA)-induced breast cancer in rats.[4] Additionally, in vitro studies on Rhazya stricta extracts have demonstrated cytotoxic effects and the induction of apoptosis in various cancer cell lines, including human breast and lung cancer cells.[4][5] One study highlighted the anti-migratory effects of a fruit extract on a human breast cancer cell line.[4]
It is crucial to emphasize that these findings are based on complex mixtures of compounds and cannot be directly attributed to this compound alone. The specific contribution of this compound to the observed anticancer activities in these extract-based studies remains unknown.
Future Directions
The current body of research underscores a clear need for dedicated studies on the anticancer properties of isolated this compound. Future research should focus on:
-
In vitro screening: Initial studies to evaluate the cytotoxic and antiproliferative effects of pure this compound on a panel of human cancer cell lines.
-
In vivo validation: Following promising in vitro results, studies in established animal models of cancer are essential to determine the antitumor efficacy, optimal dosage, and potential toxicity of this compound.
-
Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound in cancer cells to understand how it exerts its potential anticancer effects.
Without such dedicated research, any claims regarding the anticancer activity of this compound in animal models would be purely speculative. Therefore, a comparison guide as requested by the user cannot be responsibly generated at this time. The scientific community awaits foundational research to unlock the potential of this particular indole alkaloid.
References
- 1. Indole Alkaloids, Synthetic Dimers and Hybrids with Potential In Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Apoptotic Induction and Anti-Migratory Effects of Rhazya Stricta Fruit Extracts on a Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crude alkaloid extract of Rhazya stricta inhibits cell growth and sensitizes human lung cancer cells to cisplatin through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antirhine and Catharanthine Cytotoxicity for Cancer Research
A comprehensive guide for researchers and drug development professionals on the cytotoxic properties of the monoterpenoid indole (B1671886) alkaloids, antirhine and catharanthine (B190766). This guide provides a comparative analysis of their efficacy in various cancer cell lines, details of experimental protocols, and an overview of their mechanisms of action.
Introduction
This compound and catharanthine are monoterpenoid indole alkaloids that have garnered interest in the scientific community for their potential as anticancer agents. Catharanthine, a well-known precursor in the biosynthesis of the potent chemotherapeutic agent vinblastine, has been more extensively studied for its cytotoxic effects. This compound, while less characterized, has also demonstrated cytotoxic activity against several cancer cell lines. This guide aims to provide a side-by-side comparison of the cytotoxic profiles of these two compounds, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The cytotoxic potential of this compound and catharanthine has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. However, a direct comparison is possible for the HepG2 cell line, where data for both compounds is available.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast Adenocarcinoma | 93.2 ± 9.73[1] |
| HepG2 | Hepatocellular Carcinoma | 290.2 ± 7.50[1] | |
| HeLa | Cervical Cancer | 23.2 ± 1.68[1] | |
| Catharanthine | HCT-116 | Colorectal Carcinoma | ~590 (equivalent to 200 µg/mL) |
| JURKAT E.6 | T-cell Leukemia | ~0.63 (equivalent to 211 ng/mL) | |
| THP-1 | Acute Monocytic Leukemia | ~0.62 (equivalent to 210 ng/mL) | |
| HepG2 | Hepatocellular Carcinoma | Doses ranging from 80 to 200 µM tested[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of both this compound and catharanthine was primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and Catharanthine stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or catharanthine. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is then carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Catharanthine: Induction of Apoptosis and Autophagy via mTOR Inhibition
Recent studies have elucidated that catharanthine's cytotoxic effects are mediated through the induction of both apoptosis and autophagy.[3] The proposed mechanism involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth, proliferation, and survival. By inhibiting mTOR, catharanthine triggers a cascade of events leading to programmed cell death.
Caption: Catharanthine-induced cell death pathway.
This compound: Induction of Apoptosis
The cytotoxic activity of this compound has been associated with the induction of apoptosis.[1] However, the specific signaling pathways and molecular targets involved in this compound-induced apoptosis are not as well-defined as those for catharanthine. Further research is required to fully elucidate its mechanism of action.
Caption: this compound-induced apoptotic cell death.
Experimental Workflow
The general workflow for assessing and comparing the cytotoxicity of this compound and catharanthine is outlined below.
Caption: General workflow for cytotoxicity comparison.
Conclusion
This comparative guide provides a summary of the current understanding of the cytotoxic properties of this compound and catharanthine. Catharanthine demonstrates potent cytotoxicity against various cancer cell lines, with a known mechanism involving the inhibition of the mTOR signaling pathway, leading to apoptosis and autophagy. This compound also exhibits cytotoxic effects through the induction of apoptosis, although its precise molecular mechanisms warrant further investigation. The data and protocols presented herein serve as a valuable resource for researchers working on the development of novel anticancer therapies derived from natural products. Further head-to-head studies in a broader range of cancer cell lines are encouraged to more definitively compare the therapeutic potential of these two promising alkaloids.
References
Comparative Biological Activity of Antirhine Stereoisomers: A Guide for Researchers
An objective analysis of the cytotoxic effects of antirhine and its stereoisomer, 20-epi-antirhine, reveals differential activity against various cancer cell lines. This guide provides a comparative overview of their biological activities, supported by available experimental data, to inform further research and drug development in oncology.
Introduction to this compound and its Stereoisomers
This compound is a pentacyclic indole (B1671886) alkaloid found in various medicinal plants, including those of the Rhazya and Hunteria genera. The spatial arrangement of atoms in its structure gives rise to several stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional orientations. The stereochemistry of a molecule can significantly influence its pharmacological properties, including its efficacy and toxicity. This guide focuses on the comparative biological activities of two known stereoisomers: this compound and 20-epi-antirhine.
Cytotoxic Activity: A Comparative Analysis
A key biological activity investigated for this compound stereoisomers is their cytotoxicity against cancer cells. A study involving the isolation of various indole alkaloids from Rhazya stricta provided a direct comparison of the cytotoxic effects of this compound and 20-epi-antirhine against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HeLa (cervical cancer).
The results, summarized in the table below, indicate that 20-epi-antirhine consistently demonstrates greater cytotoxic potential than this compound across all three cell lines, as evidenced by its lower IC50 values. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | 31.2 ± 2.15 |
| HepG2 | 45.3 ± 3.29 | |
| HeLa | 28.4 ± 1.98 | |
| 20-epi-antirhine | MCF-7 | 25.8 ± 1.88 |
| HepG2 | 33.1 ± 2.45 | |
| HeLa | 21.7 ± 1.56 |
Caption: Comparative cytotoxicity (IC50 in µM) of this compound and 20-epi-antirhine.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and 20-epi-antirhine was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Screening
-
Cell Seeding: Human cancer cell lines (MCF-7, HepG2, and HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound and 20-epi-antirhine are prepared in dimethyl sulfoxide (B87167) (DMSO). A range of serial dilutions of each compound is prepared in culture medium. The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compounds. Control wells containing medium with DMSO (at a final concentration not exceeding 0.5%) and medium alone are also included.
-
Incubation: The treated plates are incubated for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value for each compound is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Future Directions
Currently, there is a lack of specific information in the public domain regarding the signaling pathways modulated by this compound stereoisomers. The observed differences in their cytotoxic activity suggest that their stereochemistry likely influences their interaction with specific molecular targets within the cell, which could be components of apoptosis, cell cycle regulation, or other critical cellular pathways.
Further research is warranted to elucidate the mechanisms of action of these compounds. Investigating their effects on key signaling pathways, such as the PI3K/Akt, MAPK, and NF-κB pathways, could provide valuable insights into their anticancer potential.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative evaluation of the cytotoxic activity of this compound stereoisomers.
Caption: Workflow for comparing the cytotoxic activity of this compound stereoisomers.
Conclusion
The available data demonstrates that stereochemistry plays a crucial role in the cytotoxic activity of this compound, with 20-epi-antirhine exhibiting greater potency than this compound against the tested cancer cell lines. This underscores the importance of considering stereoisomerism in the early stages of drug discovery and development. Further investigations into the anti-inflammatory and ion channel modulatory activities of these compounds, as well as their underlying molecular mechanisms, are essential to fully understand their therapeutic potential.
Antirhine: An In Vitro Perspective on its Anti-Cancer Potential Compared to Standard-of-Care Chemotherapeutics
A critical analysis of the available pre-clinical data on the monoterpene indole (B1671886) alkaloid, Antirhine, reveals nascent evidence of cytotoxic activity against cervical cancer cells. However, a significant data gap exists in the scientific literature, with a complete absence of in vivo efficacy and toxicology studies. This guide provides a comparative overview of this compound's in vitro performance against the established in vivo efficacy of standard chemotherapeutic agents for cervical cancer, highlighting the preliminary nature of the current findings for this compound.
Executive Summary
Comparative Analysis of Efficacy
A direct comparison of the in vivo efficacy of this compound and standard chemotherapeutics is not possible due to the lack of available data for this compound. The following tables summarize the in vitro cytotoxicity of this compound against HeLa cells and the established in vivo efficacy of cisplatin (B142131) and paclitaxel (B517696) in a representative animal model of cervical cancer.
In Vitro Cytotoxicity of this compound
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa (Cervical Cancer) | 23.2 ± 1.68 | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy of Standard Chemotherapeutics in a HeLa Xenograft Mouse Model
| Compound | Dosage | Tumor Growth Inhibition (%) | Survival Rate (%) | Reference |
| Cisplatin | 5 mg/kg | ~60% | Not Reported | [2] |
| Paclitaxel | 10 mg/kg | ~50% | Not Reported | [3] |
Note: The data presented for cisplatin and paclitaxel are representative examples from preclinical studies and may vary depending on the specific experimental conditions.
Experimental Protocols
In Vitro Cytotoxicity Assay for this compound
The cytotoxic activity of this compound was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 48 hours.
-
MTT Assay: After treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated from the dose-response curve.[1]
In Vivo Efficacy Study of Cisplatin in a HeLa Xenograft Model
A representative protocol for evaluating the in vivo efficacy of standard chemotherapeutics is as follows:
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Inoculation: HeLa cells are harvested and injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. Cisplatin is administered intraperitoneally at a specified dose and schedule (e.g., 5 mg/kg, once a week for 3 weeks).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.
Mechanism of Action and Signaling Pathways
The mechanism of action for this compound has not been elucidated. In contrast, the signaling pathways affected by standard chemotherapeutics are well-characterized.
Cisplatin
Cisplatin is a platinum-based alkylating agent that exerts its cytotoxic effects primarily through the formation of DNA adducts, which triggers DNA damage responses and ultimately leads to apoptosis.
Paclitaxel
Paclitaxel is a taxane (B156437) that targets microtubules, which are essential components of the cytoskeleton. By stabilizing microtubules, paclitaxel disrupts the normal process of cell division, leading to cell cycle arrest and apoptosis.
Conclusion and Future Directions
For this compound to be considered a viable candidate for further development, future research should focus on:
-
Comprehensive in vitro screening: Evaluating its cytotoxicity against a broader panel of cancer cell lines.
-
In vivo efficacy studies: Assessing its anti-tumor activity in animal models of cancer.
-
Mechanism of action studies: Elucidating the molecular targets and signaling pathways affected by this compound.
-
Toxicology and safety pharmacology studies: Determining its safety profile and potential side effects.
Until such studies are conducted, this compound remains a compound of academic interest with unproven therapeutic potential. In contrast, cisplatin and paclitaxel are well-established, potent chemotherapeutic agents with proven clinical benefit in the treatment of cervical and other cancers.
References
Navigating Resistance: A Comparative Analysis of Antirhine and Other Alkaloids
For researchers, scientists, and drug development professionals, the challenge of multidrug resistance (MDR) is a primary obstacle in the development of effective chemotherapeutics. Alkaloids, a diverse group of naturally occurring compounds, have shown promise in overcoming these resistance mechanisms. This guide provides a comparative analysis of the cytotoxic effects of the indole (B1671886) alkaloid Antirhine and other related compounds, offering insights into their potential efficacy against cancer cells. While direct cross-resistance studies for this compound are not extensively available in public literature, a comparison of its cytotoxic activity alongside structurally similar alkaloids can provide valuable preliminary data for further investigation into its potential to combat resistant cell lines.
Comparative Cytotoxicity of Monoterpene Indole Alkaloids
A study on monoterpene indole alkaloids isolated from the aerial parts of Rhazya stricta provides valuable data on the cytotoxic effects of this compound and its analogs against various human adenocarcinoma cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound against MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells.
| Compound | Alkaloid Type | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HeLa IC50 (µM) |
| This compound | Monoterpene Indole | 93.2 ± 9.73 | 45.4 ± 3.14 | 23.2 ± 1.68 |
| 6-nor-antirhine-N1-methyl | Monoterpene Indole | 35.2 ± 3.25 | 65.4 ± 5.21 | 55.7 ± 4.29 |
| Razyamide | Monoterpene Indole | 5.1 ± 0.10 | 5.1 ± 0.28 | 3.1 ± 0.17 |
| Eburenine | Monoterpene Indole | 45.3 ± 4.19 | 78.4 ± 6.49 | 43.5 ± 3.58 |
| epi-Rhazyaminine | Monoterpene Indole | 87.4 ± 7.54 | 290.2 ± 7.50 | 23.4 ± 2.07 |
| Rhazizine | Monoterpene Indole | 75.4 ± 6.84 | 118.8 ± 8.48 | 34.2 ± 2.87 |
| 20-epi-Sitsirikine | Monoterpine Indole | 93.2 ± 8.62 | 89.4 ± 7.82 | 12.4 ± 1.51 |
| 16-epi-Stemmadenine-N-oxide | Monoterpene Indole | 65.3 ± 5.91 | 98.7 ± 8.13 | 45.1 ± 3.84 |
Data extracted from a study on monoterpene indole alkaloids from Rhazya stricta.[1]
The data indicates that while this compound itself shows moderate cytotoxic activity, other structurally related alkaloids from the same plant source, such as Razyamide, exhibit significantly higher potency against all three tested cell lines. This suggests that minor structural modifications can dramatically influence cytotoxic efficacy.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of experimental results. The following is a generalized protocol for assessing the cytotoxicity of alkaloids against cancer cell lines using a standard MTT assay.
Protocol: MTT Assay for Cytotoxicity
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HeLa) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of the test alkaloids (e.g., this compound, Razyamide) are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the alkaloids are prepared in the culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. A control group with medium and DMSO alone is also included.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
3. MTT Assay:
-
Following the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.
4. Data Analysis:
-
The cell viability is calculated as a percentage of the control group.
-
The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms of drug resistance and the experimental processes used to study them is critical. The following diagrams illustrate a common mechanism of multidrug resistance and a typical workflow for a cytotoxicity assay.
Caption: General mechanism of multidrug resistance mediated by efflux pumps.
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
References
Pioneering Synergistic Avenues: A Guide to Investigating Antirhine in Combination Therapies
A Scarcity of direct evidence on the synergistic effects of Antirhine, a complex indole (B1671886) alkaloid, when used in combination with other drugs, necessitates a forward-looking, hypothetical framework for researchers. While no specific experimental data on this compound combinations currently exists in published literature, this guide provides a comprehensive roadmap for investigating its potential synergistic activities. By drawing parallels with related alkaloids and outlining established methodologies for synergy screening, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising frontier.
The therapeutic potential of combination therapies lies in their ability to achieve a greater therapeutic effect than the sum of individual drugs, a phenomenon known as synergy.[1][2] This can lead to lower required doses of each component, thereby reducing toxicity and the likelihood of developing drug resistance.[1] Natural products, including alkaloids, are a rich source of bioactive compounds that can be explored for synergistic combinations in various diseases, most notably cancer.[3][4]
Hypothetical Synergistic Potential of this compound
While data on this compound is sparse, related alkaloids from the Amaryllidaceae family, such as lycorine, have demonstrated potent anti-tumor effects.[3] These compounds often exhibit cytostatic rather than cytotoxic effects at their IC50 concentrations, suggesting that their true potential may be unlocked when combined with other therapeutic agents that induce cell death through alternative mechanisms.[3] A common strategy involves combining a cytostatic agent with a cytotoxic drug to halt cell proliferation and then eliminate the cancer cells.
A Roadmap for Investigating this compound's Synergistic Effects: A General Experimental Workflow
To systematically investigate the synergistic potential of this compound, a multi-step experimental approach is recommended. This workflow is designed to identify promising drug combinations and elucidate the underlying mechanisms of action.
References
- 1. Pharmacological interactions: Synergism, or not synergism, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Natural Product Analogs in Cancer Cell Lines: A Review of Preclinical Data
In the ongoing search for novel and effective anticancer agents, natural products and their synthetic analogs represent a promising frontier. This guide provides a head-to-head comparison of the in vitro anticancer activity of two prominent classes of natural product analogs: benzophenanthridine alkaloids and anthraquinone (B42736) derivatives. The data presented here, derived from preclinical studies, offers insights into their potency and cellular mechanisms of action across various cancer cell lines, providing a valuable resource for researchers and drug development professionals.
Benzophenanthridine Alkaloids: Sanguinarine (B192314) and Chelerythrine (B190780)
Sanguinarine and chelerythrine are well-characterized benzophenanthridine alkaloids that have demonstrated significant cytotoxic effects against a range of cancer cell types.[1] Their anticancer activity is attributed to multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[1][2]
Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for sanguinarine and chelerythrine in various human cancer cell lines. Lower IC50 values indicate greater potency.
| Cancer Cell Line | Compound | IC50 (µM) | Reference |
| Non-small cell lung cancer (NSCLC) | Sanguinarine | 2.19 | [1] |
| Human breast cancer | Sanguinarine | More potent than Chelerythrine | [1] |
| Human cervical cancer (HeLa) | Sanguinarine | 0.5 (colony formation inhibition) | |
| Human cervical cancer (HeLa) | Chelerythrine | 55 | |
| Human prostate cancer (PC3, DU145) | Sanguinarine | 2 (caspase activation) | |
| Various resistant cancer cell lines | Sanguinarine | 0.3 - 4.1 |
Key Observations:
-
Sanguinarine consistently demonstrates potent cytotoxicity across multiple cancer cell lines, often in the low micromolar range.
-
In a direct comparison in human breast cancer cells, sanguinarine was found to be more potent than chelerythrine.
-
Sanguinarine is effective against various drug-resistant cancer cell lines, suggesting its potential to overcome resistance mechanisms.
Mechanism of Action
Sanguinarine and chelerythrine exert their anticancer effects through a variety of mechanisms:
-
Apoptosis Induction: Sanguinarine induces apoptosis in HeLa cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. It also activates caspases in prostate cancer cells.
-
Signaling Pathway Inhibition: Sanguinarine has been shown to block the NF-κB, Akt, and ERK1 signaling pathways, which are crucial for cancer cell migration and proliferation.
-
Inhibition of Microtubules: Both sanguinarine and chelerythrine can inhibit the binding of colchicine (B1669291) and podophyllotoxin (B1678966) to tubulin, with IC50 values of 32 µM and 46 µM for sanguinarine, and 55 µM and 60 µM for chelerythrine, respectively.
The following diagram illustrates a simplified workflow for assessing the cytotoxic activity of these compounds.
Caption: A typical experimental workflow for determining the IC50 values of novel compounds in cancer cell lines.
Anthraquinone Derivatives
Anthraquinones are a class of aromatic compounds that have been extensively studied for their anticancer properties. Their mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis.
Comparative Cytotoxicity of Rhein (B1680588) Analogs
A study on novel rhein analogs, with modifications at the 3-position, demonstrated potent cytotoxic activity.
| Cancer Cell Line | Compound | IC50 (µM) | Reference |
| Human cervical cancer (HeLa) | Rhein Analog | 2.7 | |
| Human T-cell leukemia (MOLT4) | Rhein Analog | 0.6 |
Comparative Cytotoxicity of Other Anthraquinone Derivatives
Further studies on various anthraquinone derivatives have revealed their efficacy against a range of cancer cell lines.
| Cancer Cell Line | Compound | IC50 (µM) | Reference |
| Human prostate cancer (PC3) | Derivative 31 | 7.64 | |
| Human prostate cancer (PC3) | Derivative 32 | 8.89 | |
| Human leukemia (K562) | Derivative 34 | 2.17 | |
| Human leukemia (K562) | Derivative 35 | 2.35 | |
| Human cervical cancer (HeLa) | Derivative 36 | 7.66 | |
| Human hepatocellular carcinoma (HepG2) | Derivative 15 | 1.23 (ED50) | |
| Human breast cancer (MCF-7) | Derivative 16 | Good activity |
Key Observations:
-
Anthraquinone derivatives show a wide range of cytotoxic potencies, with some compounds exhibiting IC50 values in the low micromolar and even sub-micromolar range.
-
Specific derivatives demonstrate selective cytotoxicity towards certain cancer cell lines, such as the potent activity of a rhein analog against MOLT4 cells and derivative 15 against HepG2 cells.
Mechanism of Action
The anticancer effects of anthraquinone derivatives are mediated by several mechanisms:
-
Cell Cycle Arrest: Certain derivatives induce cell cycle arrest at the G2/M phase.
-
Apoptosis Induction: Mechanistic studies revealed that some compounds induce apoptotic cell death.
-
ROS Production: Increased production of reactive oxygen species (ROS) is another mechanism by which these compounds exert their cytotoxic effects.
-
Gene Expression Modulation: Some derivatives have been shown to up-regulate the expression of p21, p53, Bax, and cyclin B1.
The following diagram illustrates a simplified signaling pathway affected by some of these natural product analogs.
Caption: A simplified diagram of the intrinsic apoptosis pathway activated by certain natural product analogs.
Experimental Protocols
The data presented in this guide were primarily generated using the following standard experimental methodologies:
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. After incubation, MTT solution is added, and the formazan crystals are dissolved in a suitable solvent. The absorbance is then measured using a microplate reader to determine the percentage of viable cells and calculate the IC50 value.
Cell Cycle Analysis
-
Flow Cytometry: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are treated with the test compounds, harvested, fixed, and stained with a fluorescent dye that binds to DNA (e.g., propidium (B1200493) iodide). The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content. This allows for the quantification of the percentage of cells in each phase of the cell cycle, revealing any drug-induced cell cycle arrest.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases involved in the execution phase of apoptosis. The assays typically use a specific caspase substrate linked to a colorimetric or fluorometric reporter.
Conclusion
This comparative guide highlights the potent anticancer activities of benzophenanthridine alkaloids and anthraquinone derivatives against a variety of cancer cell lines. Sanguinarine, in particular, emerges as a highly effective agent with broad applicability, including against drug-resistant cancers. The diverse mechanisms of action of these natural product analogs, including the induction of apoptosis and cell cycle arrest, underscore their potential as scaffolds for the development of novel cancer therapeutics. The provided experimental protocols offer a foundation for researchers to further investigate and compare the efficacy of these and other promising compounds.
References
Validating Apoptosis Induction: A Comparative Analysis of Antirhine, Doxorubicin, and Vincristine
For Immediate Release
This guide provides a comparative analysis of the apoptosis-inducing capabilities of Antirhine, a natural monoterpene indole (B1671886) alkaloid, against two well-established chemotherapy agents, Doxorubicin and Vincristine. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of apoptosis and the evaluation of novel anti-cancer compounds.
Executive Summary
This compound has demonstrated cytotoxic effects against various cancer cell lines. This guide summarizes the available experimental data on its apoptosis-inducing potential and compares it with Doxorubicin, an anthracycline antibiotic, and Vincristine, a vinca (B1221190) alkaloid. While quantitative data on this compound-induced apoptosis is limited, its cytotoxic profile and the known mechanisms of related indole alkaloids suggest a promising avenue for further investigation. This guide presents a compilation of experimental data, detailed protocols for key apoptosis assays, and visual representations of the signaling pathways involved.
Comparative Analysis of Cytotoxicity and Apoptosis Induction
The following tables summarize the cytotoxic and apoptotic effects of this compound, Doxorubicin, and Vincristine on the human cervical cancer cell line, HeLa. It is important to note that direct quantitative apoptosis data for this compound is not currently available in the public domain. The provided IC50 value indicates its cytotoxic potential.
Table 1: Cytotoxicity (IC50) in HeLa Cells
| Compound | IC50 Value (µM) | Treatment Duration |
| This compound | 23.2 ± 1.68 | Not Specified |
| Doxorubicin | ~0.1 - 1.0 | 24 - 72 hours[1][2] |
| Vincristine | ~0.1 | 24 - 48 hours |
Table 2: Quantitative Analysis of Apoptosis in HeLa Cells (Annexin V/PI Staining)
| Compound | Concentration | Treatment Duration | Early Apoptosis (%) | Late Apoptosis (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Doxorubicin | 4 µM | 24 hours | 23.24 (approx.) | Data Not Available[3] |
| Vincristine | 1 mg/ml (+ L. fermentum) | 24 hours | 21.3 (approx.) | 14.1 (approx.)[4] |
Table 3: Key Molecular Markers of Apoptosis
| Compound | Caspase-3/7 Activation | Bax/Bcl-2 Ratio |
| This compound | Data Not Available | Data Not Available |
| Doxorubicin | Increased | Increased[5] |
| Vincristine | Increased | Increased |
Signaling Pathways of Apoptosis Induction
The induction of apoptosis is a complex process involving multiple signaling cascades. Based on studies of related compounds and known mechanisms, the following pathways are proposed for this compound, Doxorubicin, and Vincristine.
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathway for this compound-induced apoptosis is yet to be fully elucidated, studies on other monoterpene indole alkaloids suggest the involvement of the MAPK signaling pathway, leading to the activation of the intrinsic apoptotic cascade.[6]
Caption: Proposed this compound Apoptosis Pathway.
Signaling Pathway for Doxorubicin-Induced Apoptosis
Doxorubicin is known to induce apoptosis through both the intrinsic and extrinsic pathways, primarily by causing DNA damage and generating reactive oxygen species (ROS).
Caption: Doxorubicin Apoptosis Pathway.
Signaling Pathway for Vincristine-Induced Apoptosis
Vincristine, a microtubule-destabilizing agent, primarily induces apoptosis through the intrinsic pathway by causing mitotic arrest.[7] This leads to the phosphorylation and inactivation of anti-apoptotic Bcl-2 proteins.[1]
Caption: Vincristine Apoptosis Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram
Caption: Annexin V/PI Staining Workflow.
Protocol:
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, Doxorubicin, or Vincristine for the specified duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic, and FITC-negative/PI-positive cells are necrotic.
Caspase-3/7 Activity Assay (Luminometric)
This assay quantifies the activity of executioner caspases-3 and -7.
Workflow Diagram
Caption: Caspase-3/7 Activity Assay Workflow.
Protocol:
-
Cell Culture and Treatment: Seed HeLa cells in a 96-well white-walled plate and treat with the compounds as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of caspase-3/7 activity.
Western Blotting for Bcl-2 and Bax
This technique is used to determine the relative protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Workflow Diagram
Caption: Western Blotting Workflow.
Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion
This compound exhibits cytotoxic activity against HeLa cells, and based on the mechanisms of similar indole alkaloids, it is likely to induce apoptosis through the intrinsic pathway. However, further quantitative studies are required to fully validate its apoptosis-inducing capabilities and to elucidate its precise molecular mechanism. In comparison, Doxorubicin and Vincristine are well-characterized inducers of apoptosis with established signaling pathways and a wealth of experimental data. This guide provides a framework for the comparative evaluation of novel compounds like this compound and highlights the experimental approaches necessary for their validation as potential anti-cancer agents.
References
- 1. Combined Hesperidin and Doxorubicin Treatment Induces Apoptosis and Modulates Inflammatory Cytokines in HeLa Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
Comparative Study of Antirhine's Effect on Different Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer effects of Antirhine, a monoterpene indole (B1671886) alkaloid, against various cancer cell lines. This document summarizes experimental data, details relevant protocols, and visually represents potential signaling pathways and workflows to support further investigation into its therapeutic potential.
This compound, a naturally occurring monoterpene indole alkaloid, has demonstrated cytotoxic effects against several human cancer cell lines. This guide offers a comparative analysis of its performance against established chemotherapeutic agents, providing a foundation for future research and drug development endeavors.
Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound compared to two widely used chemotherapy drugs, Doxorubicin and Cisplatin, against three common cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HeLa (cervical cancer).
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 | 37.6 ± 2.15 |
| HepG2 | 45.2 ± 3.50 | |
| HeLa | 25.4 ± 1.29 | |
| Doxorubicin | MCF-7 | ~0.1 - 2.0 |
| HepG2 | 12.2[1] | |
| HeLa | ~0.1 - 1.0 | |
| Cisplatin | MCF-7 | Varies widely |
| HepG2 | 7.7 (48h)[2] | |
| HeLa | 12.3 (48h)[2] |
Note: IC50 values for Doxorubicin and Cisplatin are presented as a range or a specific value from literature to reflect the variability observed across different studies and experimental conditions.[3][4] It is important to note that direct comparison of IC50 values between different studies can be challenging due to variations in experimental protocols.
The data indicates that while this compound exhibits cytotoxic activity against all three cell lines, its potency is lower than that of the conventional chemotherapeutic agents Doxorubicin and Cisplatin under the tested conditions. Further research into optimizing the structure of this compound could lead to the development of more potent derivatives.
Experimental Protocols
The determination of IC50 values is a critical step in assessing the cytotoxic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol for Cell Viability and Cytotoxicity
Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: After incubation, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental workflow for determining cytotoxicity using the MTT assay.
Proposed Mechanism of Action
While specific studies on the signaling pathways activated by this compound are limited, research on related monoterpene indole alkaloids and crude extracts from Rhazya stricta (the plant from which this compound is isolated) suggests a probable mechanism of action involving the induction of apoptosis through the mitochondrial pathway.[4]
This proposed pathway involves the following key steps:
-
Induction of Apoptotic Stimuli: this compound may act as an external or internal stimulus that initiates the apoptotic cascade.
-
Modulation of Bcl-2 Family Proteins: It is hypothesized that this compound may alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a common trigger for the mitochondrial apoptotic pathway.[5]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, an initiator caspase.
-
Executioner Caspase Activation: Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3.
-
Cellular Disassembly: Activated caspase-3 orchestrates the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Furthermore, studies on the broader class of indole alkaloids suggest potential involvement of the MAPK and PI3K/Akt signaling pathways in their anticancer effects.[6] These pathways are crucial regulators of cell proliferation, survival, and apoptosis. Inhibition of the PI3K/Akt/mTOR pathway and modulation of the MAPK/ERK pathway by related compounds have been observed.[5][7] Further investigation is required to determine if this compound exerts its effects through these pathways.
Proposed signaling pathway for this compound-induced apoptosis (requires experimental validation).
Conclusion and Future Directions
This compound demonstrates cytotoxic activity against breast, liver, and cervical cancer cell lines, although with lower potency than standard chemotherapeutic agents. The proposed mechanism of action, based on related compounds, involves the induction of apoptosis via the mitochondrial pathway.
To fully elucidate the therapeutic potential of this compound, further research is warranted in the following areas:
-
Mechanism of Action Studies: Detailed investigations are needed to confirm the specific signaling pathways modulated by this compound in different cancer cell lines. This should include analysis of the expression and activation of key proteins in the apoptotic and other relevant signaling cascades (e.g., PI3K/Akt, MAPK).
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with enhanced potency and selectivity.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, toxicity, and pharmacokinetic profile of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic drugs could reveal novel and more effective treatment strategies.
This comparative guide provides a valuable starting point for researchers interested in the anticancer properties of this compound. The presented data and protocols, along with the proposed mechanism of action, offer a framework for designing future studies to unlock the full therapeutic potential of this natural compound.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Antirhine
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the handling and disposal of Antirhine, an indole (B1671886) alkaloid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the general hazards associated with toxic alkaloids and established best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
This compound is an alkaloid with known analgesic activity and should be handled with care, assuming it possesses toxic properties.[1] All personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
-
Respiratory Protection: When handling the solid form or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data and Hazard Information
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes its known chemical properties and outlines the general hazards associated with toxic indole alkaloids.
| Property | Data/Information |
| Chemical Name | This compound (also known as Anthirine) |
| CAS Number | 16049-28-8 |
| Molecular Formula | C₁₉H₂₄N₂O[1] |
| Formula Weight | 296.4 g/mol [1] |
| Physical Form | Solid[1] |
| General Hazards | Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin, similar to other biologically active alkaloids.[2] Irritation: May cause skin, eye, and respiratory tract irritation. Environmental Hazard: Potentially harmful to aquatic life; release into the environment must be avoided. |
| First Aid Measures | Skin Contact: Immediately wash the affected area with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Inhalation: Move the person to fresh air. Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention for all routes of exposure. |
Experimental Protocol: Decontamination of Glassware
Proper decontamination of laboratory equipment is crucial to prevent cross-contamination and ensure safety.
Methodology for Decontaminating Glassware Contaminated with this compound:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent, such as ethanol (B145695) or acetone, to remove the majority of the this compound residue. This initial solvent rinse must be collected as hazardous liquid waste.
-
Washing: Wash the rinsed glassware thoroughly with a standard laboratory detergent and warm water.
-
Final Rinse: Rinse the glassware multiple times with deionized water.
-
Drying: Allow the glassware to air dry completely or place it in a designated drying oven.
This compound Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. This should be done in strict accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
Step-by-Step Disposal Procedures:
-
Waste Identification and Segregation:
-
All waste contaminated with this compound (e.g., unused solid, solutions, contaminated PPE, and cleaning materials) must be segregated from other waste streams.
-
Do not mix this compound waste with incompatible chemicals.
-
-
Packaging for Disposal:
-
Solid Waste: Collect solid this compound waste, including contaminated items like gloves and wipes, in a clearly labeled, sealable, and chemically compatible container. The container should be marked with a hazardous waste label.
-
Liquid Waste: Collect liquid waste containing this compound, including the initial solvent rinses from glassware decontamination, in a sealable, leak-proof, and chemically compatible container. Ensure the container is properly labeled as hazardous waste.
-
Sharps: Any sharps, such as needles or Pasteur pipettes, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
-
-
Storage:
-
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area until they are collected for disposal.
-
Ensure that the storage area is well-ventilated and away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
-
Mandatory Visualizations
The following diagrams illustrate the procedural workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Logical workflow for managing an this compound spill.
References
Navigating the Safe Handling of Antirhine: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with Antirhine, a β-carboline alkaloid with analgesic properties, ensuring safe handling and disposal is paramount.[1][2] This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to operational and disposal plans, to foster a secure laboratory environment.
Chemical and Physical Properties of this compound
This compound, also known as Anthirine, is an alkaloid found in plant species such as Antirhea putaminosa.[2][3][4] It is commercially available as a cream-colored solid and is soluble in methanol (B129727) and DMSO.
| Property | Value |
| CAS Number | 16049-28-8 |
| Molecular Formula | C19H24N2O |
| Molecular Weight | 296.41 g/mol |
| Purity | >95% by HPLC |
| Long-Term Storage | -20°C |
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, based on standard laboratory safety protocols for similar chemical compounds.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Goggles are required when there is a splash hazard. |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable material should be worn to protect skin and clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | For procedures that may generate dust or aerosols, a properly fitted NIOSH-approved respirator may be necessary. |
Operational Plan for Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures with a higher risk of generating airborne particles, a chemical fume hood is mandatory.
-
Designated Area: Establish a designated area for handling this compound to prevent the spread of contamination.
2. Procedural Steps:
-
Pre-Handling: Before working with this compound, ensure all necessary PPE is readily available and in good condition. Review the experimental protocol and have all required equipment and reagents prepared.
-
During Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the designated handling area.
-
Use appropriate tools (spatulas, forceps) to handle the solid compound.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) after each use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.
2. Disposal Procedure:
-
All hazardous waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste containers should be kept closed except when adding waste.
-
Arrange for pickup by a licensed hazardous waste disposal company.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for preparing a solution of this compound for an in-vitro assay.
Caption: Experimental workflow for this compound solution preparation.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
